rac 5-Hydroxymethyl Tolterodine-d14
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/i1D3,2D3,3D3,4D3,16D,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXZAXCGJSBGDW-UWDFEEFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to rac 5-Hydroxymethyl Tolterodine-d14 for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of racemic 5-Hydroxymethyl Tolterodine-d14, a key molecule in the study of muscarinic receptor antagonists. This document details its chemical properties, metabolic pathways, mechanism of action, and relevant experimental protocols, with a focus on quantitative data and visual representations to support advanced research and development.
Introduction
rac 5-Hydroxymethyl Tolterodine-d14 is the deuterium-labeled form of 5-Hydroxymethyl Tolterodine, which is the principal active metabolite of the drug tolterodine. Tolterodine is a muscarinic receptor antagonist used clinically to treat overactive bladder. The introduction of deuterium atoms (d14) provides a stable isotope-labeled internal standard essential for quantitative bioanalytical studies, particularly those employing mass spectrometry. Its primary application is in pharmacokinetic and metabolic research of tolterodine and its active metabolite.
Chemical and Physical Properties
This compound is a labeled metabolite of tolterodine.
| Property | Value |
| Chemical Name | 3-[3-[Bis(1-methylethyl-d7)amino]-1-phenylpropyl]-4-hydroxybenzenemethanol |
| Molecular Formula | C₂₂H₁₇D₁₄NO₂ |
| Molecular Weight | 355.57 g/mol |
| CAS Number | 1185071-13-9 |
| Appearance | Solid |
| Application | Labeled metabolite of tolterodine for use as an internal standard in pharmacokinetic studies. |
Metabolism of Tolterodine
Tolterodine undergoes extensive first-pass metabolism in the liver, primarily through two pathways mediated by cytochrome P450 enzymes.[1]
-
Hydroxylation: The primary metabolic route involves the oxidation of the 5-methyl group of tolterodine, catalyzed by the polymorphic enzyme CYP2D6. This reaction leads to the formation of 5-Hydroxymethyl Tolterodine, the active metabolite. In individuals who are "extensive metabolizers" for CYP2D6, this is the predominant pathway.
-
N-Dealkylation: A secondary pathway, catalyzed mainly by CYP3A4, involves the dealkylation of the nitrogen atom. This pathway is more prominent in "poor metabolizers" who have reduced CYP2D6 activity.
The 5-Hydroxymethyl metabolite is further oxidized to the 5-carboxylic acid and N-dealkylated 5-carboxylic acid metabolites.
Below is a diagram illustrating the metabolic pathway of Tolterodine.
Mechanism of Action and Signaling Pathway
Both tolterodine and its active metabolite, 5-Hydroxymethyl Tolterodine, function as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[2] These receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine. In the context of overactive bladder, the M3 muscarinic receptor subtype, which is predominantly found on the detrusor (bladder) smooth muscle, is the primary target.[1]
Antagonism of the M3 receptor by 5-Hydroxymethyl Tolterodine inhibits the binding of acetylcholine, leading to a cascade of intracellular events that ultimately results in the relaxation of the bladder smooth muscle. This reduces involuntary bladder contractions, urgency, and frequency.
The signaling pathway downstream of the M3 muscarinic receptor in bladder smooth muscle involves the Gq/11 G-protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent muscle contraction. By blocking the initial receptor activation, 5-Hydroxymethyl Tolterodine prevents this entire cascade.
Below is a diagram of the M3 muscarinic receptor signaling pathway in bladder smooth muscle.
Quantitative Data
Muscarinic Receptor Binding Affinity
The binding affinity of (Rac)-5-Hydroxymethyl Tolterodine to the five human muscarinic receptor subtypes (M1-M5) has been determined through radioligand binding assays. The inhibition constant (Ki) values indicate a high and non-selective affinity for all subtypes.[3]
| Receptor Subtype | Ki (nM) |
| M1 | 2.3 |
| M2 | 2.0 |
| M3 | 2.5 |
| M4 | 2.8 |
| M5 | 2.9 |
Pharmacokinetic Parameters of 5-Hydroxymethyl Tolterodine
The following pharmacokinetic parameters have been reported for 5-Hydroxymethyl Tolterodine in humans following the administration of fesoterodine, a prodrug of 5-Hydroxymethyl Tolterodine.
| Parameter | Value | Population |
| Tmax (median) | ~5 hours | Healthy subjects |
| Terminal Elimination Half-life (t½) | ~5.7 - 5.9 hours | Healthy subjects |
| Apparent Oral Clearance (CL/F) | Reduced by ~40% in CYP2D6 poor metabolizers | Patients with Overactive Bladder |
| Apparent Oral Clearance (CL/F) | Reduced by ~60% with hepatic impairment | Patients with Overactive Bladder |
| Apparent Oral Clearance (CL/F) | Reduced by ~50% with CYP3A inhibitors | Patients with Overactive Bladder |
| Apparent Oral Clearance (CL/F) | Increased ~4-fold with CYP3A inducers | Patients with Overactive Bladder |
Experimental Protocols
Synthesis and Purification of this compound
A specific, detailed synthesis protocol for this compound is not publicly available in the provided search results. However, the general approach for synthesizing deuterium-labeled compounds involves introducing deuterium atoms at specific positions in the molecule using deuterated reagents. This can be achieved through methods such as:
-
Reductive amination with deuterated reagents: A common method for introducing deuterium in the N-isopropyl groups.
-
Grignard reaction with deuterated precursors: To introduce deuterium into the aromatic rings.
-
Catalytic H-D exchange: Using a catalyst in the presence of a deuterium source like D₂O.
Purification of the final product is crucial to ensure high isotopic and chemical purity. Standard purification techniques for isotopically labeled pharmaceuticals include:
-
High-Performance Liquid Chromatography (HPLC): A widely used method for purifying small molecules. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile and water with a modifier like formic acid or ammonium acetate) would likely be employed.
-
Solid-Phase Extraction (SPE): Can be used for initial cleanup and purification.
-
Crystallization: If the compound is a solid, crystallization can be an effective final purification step.
The purity of the final product should be assessed by HPLC and the isotopic enrichment determined by mass spectrometry.
Quantification in Biological Matrices by LC-MS/MS
The following provides a general protocol for the quantification of this compound (as an internal standard) and its non-labeled counterpart in plasma, based on published methods.
6.2.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 50 µL of the internal standard solution (this compound) of a known concentration.
-
Add a suitable organic extraction solvent (e.g., tert-butyl methyl ether or a mixture of n-hexane and isopropanol).
-
Vortex the mixture for a specified time (e.g., 5-10 minutes) to ensure thorough mixing and extraction.
-
Centrifuge the samples to separate the organic and aqueous layers (e.g., at 4000 rpm for 10 minutes).
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
6.2.2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 or a hydrophilic interaction chromatography (HILIC) column is typically used. For example, an Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm) column.
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile). A common composition is acetonitrile:20mM ammonium acetate (70:30, v/v).
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
5-Hydroxymethyl Tolterodine: m/z 342.2 → 223.1
-
This compound (Internal Standard): m/z 356.2 → 223.1
-
-
6.2.3. Data Analysis
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard in the unknown samples against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Below is a workflow diagram for the LC-MS/MS analysis.
Conclusion
This compound is an indispensable tool for researchers in the fields of pharmacology and drug metabolism. Its use as an internal standard allows for accurate and precise quantification of the active metabolite of tolterodine in various biological matrices. A thorough understanding of its properties, the metabolic pathways of its parent drug, and its mechanism of action is crucial for designing and interpreting pharmacokinetic and pharmacodynamic studies. This guide provides a foundational resource for scientists and professionals working with this important molecule.
References
- 1. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction between muscarinic receptor subtype signal transduction pathways mediating bladder contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
rac 5-Hydroxymethyl Tolterodine-d14 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of rac 5-Hydroxymethyl Tolterodine-d14, a critical tool in the pharmacokinetic analysis of Tolterodine.
Introduction
This compound is the deuterium-labeled form of 5-Hydroxymethyl Tolterodine, the principal active metabolite of Tolterodine.[1][2] Tolterodine is an antimuscarinic drug used to treat overactive bladder.[1][3] The metabolite, 5-Hydroxymethyl Tolterodine, contributes significantly to the therapeutic effect and exhibits a similar antimuscarinic activity to the parent compound.[1][2] Due to its stable isotopic label, this compound serves as an ideal internal standard for quantitative bioanalytical studies, particularly those employing mass spectrometry.[4] Its use ensures high accuracy and precision in the determination of Tolterodine and its active metabolite in biological matrices.
Chemical Structure and Properties
This compound is structurally identical to its non-labeled counterpart, with the exception of fourteen hydrogen atoms being replaced by deuterium. This isotopic substitution results in a higher molecular weight, which allows it to be distinguished by mass spectrometry, while maintaining nearly identical chemical and chromatographic properties. The designation "rac" indicates that it is a racemic mixture of enantiomers.
The chemical name is 3-[3-[Bis(1-methylethyl-d7)amino]-1-phenylpropyl]-4-hydroxybenzenemethanol.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₂₂H₁₇D₁₄NO₂ | [5][6] |
| Molecular Weight | 355.57 g/mol | [5][6] |
| CAS Number | 1185071-13-9 | [6] |
| Appearance | Solid (Typical) | [7] |
| Purity | Typically ≥98% | N/A (Vendor Specific) |
| Storage | -20°C is recommended | N/A (Vendor Specific) |
| Application | Labeled internal standard for bioanalysis | [5][8] |
Metabolic Pathway of Tolterodine
Tolterodine is extensively metabolized in the liver.[2] The primary metabolic pathway is the oxidation of the 5-methyl group on the phenyl ring to form 5-Hydroxymethyl Tolterodine. This reaction is predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[3][9][10] A secondary pathway involves N-dealkylation, which is catalyzed by CYP3A enzymes.[3][9][11] The 5-Hydroxymethyl metabolite is pharmacologically active and is further oxidized to a carboxylic acid derivative.[3]
Experimental Protocols and Applications
The primary application of this compound is as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Tolterodine and its active 5-hydroxymethyl metabolite in biological samples like plasma, serum, or urine.[4]
General Bioanalytical Workflow
A typical workflow involves sample preparation, LC separation, and MS/MS detection. The deuterated internal standard is spiked into the biological samples, standards, and quality controls at a known concentration before sample processing.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. scialert.net [scialert.net]
- 4. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. CheMondis Marketplace [chemondis.com]
- 8. hexonsynth.com [hexonsynth.com]
- 9. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamic of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ketoconazole inhibits the metabolism of tolterodine in subjects with deficient CYP2D6 activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Characterization of Deuterated Tolterodine Metabolites
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed technical overview of the synthesis and characterization of deuterated metabolites of tolterodine, essential for use as internal standards in pharmacokinetic and metabolic studies.
Introduction: The Role of Deuterated Standards in Tolterodine Research
Tolterodine is a competitive muscarinic receptor antagonist primarily used for the treatment of overactive bladder. It is extensively metabolized in the liver, leading to the formation of several metabolites. The primary metabolic pathway involves the oxidation of the 5-methyl group, mediated by the cytochrome P450 enzyme CYP2D6, to form the pharmacologically active 5-hydroxymethyl metabolite (5-HMT).[1] Further metabolism of 5-HMT leads to the 5-carboxylic acid and N-dealkylated 5-carboxylic acid metabolites. A secondary pathway, particularly in poor metabolizers, is N-dealkylation via CYP3A4.[1][2][3]
To accurately quantify tolterodine and its metabolites in biological matrices using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are indispensable. Deuterated analogs are ideal for this purpose as they share near-identical physicochemical properties with the analyte but are distinguishable by their higher mass. This guide details the metabolic pathways of tolterodine and provides a comprehensive approach to the synthesis and characterization of its key deuterated metabolites.
Metabolic Pathway of Tolterodine
Tolterodine undergoes two primary metabolic transformations: hydroxylation and N-dealkylation. The major pathway begins with the hydroxylation of the 5-methyl group to yield 5-hydroxymethyl tolterodine (5-HMT), which is an active metabolite. This is followed by oxidation to the inactive 5-carboxylic acid metabolite (DD01). A parallel pathway involves the N-dealkylation of tolterodine.
Caption: Metabolic pathway of Tolterodine.
Synthesis of Deuterated Tolterodine Metabolites
The most common deuterated internal standards for tolterodine are those labeled on the N,N-diisopropyl group, such as Tolterodine-d14. This labeling strategy prevents in-vivo H/D exchange and ensures metabolic stability of the label. The synthesis of these standards can be achieved by modifying established synthetic routes for tolterodine, utilizing a deuterated source for the diisopropylamino moiety.
A plausible and efficient method involves the reductive amination of a suitable precursor with deuterated diisopropylamine (diisopropyl-d14-amine).
General Synthetic Workflow
The overall workflow for the synthesis and purification of a deuterated tolterodine metabolite involves several key stages, from the initial reaction to the final characterization and quality control.
Caption: General workflow for synthesis and purification.
Experimental Protocol: Synthesis of (R)-Tolterodine-d14
This protocol is based on established syntheses of tolterodine, adapted for the incorporation of the deuterated diisopropylamino group. The key starting material is (R)-3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-ol, which can be prepared from 6-methyl-4-phenyl-chroman-2-one.
Step 1: Reductive Amination
-
To a solution of (R)-3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-ol (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add di(isopropyl-d7)amine (1.5 equivalents).
-
Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) (2 equivalents) or palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water or a dilute acid solution.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Purification
-
Purify the crude (R)-Tolterodine-d14 by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain the final product as a white solid.
Synthesis of (R)-5-Hydroxymethyl-Tolterodine-d14
The synthesis of the deuterated 5-hydroxymethyl metabolite can be achieved by adapting synthetic routes used for the non-labeled compound, starting from a precursor that already contains the 5-hydroxymethyl group or a protected version thereof.
Characterization of Deuterated Metabolites
Thorough characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized standards.
Analytical Characterization Workflow
A standard workflow for the analytical characterization ensures the quality of the synthesized deuterated internal standard.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. TOLTERODINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. Tolterodine tartrate, Kabi-2234, PNU-200583E, Detrol LA, Detrusitol SR, Urotrol, Detrol, Detrusitol-药物合成数据库 [drugfuture.com]
An In-Depth Technical Guide to the Metabolism of Tolterodine and the Formation of its 5-Hydroxymethyl Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolism of tolterodine, a competitive muscarinic receptor antagonist used in the treatment of overactive bladder. The primary focus is on the formation of its pharmacologically active 5-hydroxymethyl metabolite, also known as DD-01. This document details the principal metabolic pathways, the cytochrome P450 (CYP) isoenzymes involved, and the influence of genetic polymorphisms on tolterodine pharmacokinetics. Furthermore, it presents quantitative data in structured tables, outlines detailed experimental protocols for studying tolterodine metabolism, and includes visual diagrams of the metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
Tolterodine is a well-established therapeutic agent for the management of overactive bladder, a condition characterized by urinary urgency, frequency, and urge incontinence.[1] Its efficacy is attributed to its antagonism of muscarinic receptors, which play a crucial role in bladder contraction.[1] Tolterodine undergoes extensive hepatic metabolism, leading to the formation of several metabolites.[2] Of particular significance is the 5-hydroxymethyl derivative, an active metabolite that contributes substantially to the overall therapeutic effect of the drug.[1][3] Understanding the intricacies of tolterodine metabolism is paramount for optimizing its clinical use, predicting drug-drug interactions, and assessing inter-individual variability in patient response.
Metabolic Pathways of Tolterodine
Tolterodine is primarily eliminated from the body through two major oxidative metabolic pathways: 5-hydroxymethylation and N-dealkylation.[4][5]
-
5-Hydroxymethylation: This is the principal metabolic route in individuals with normal enzyme activity. The methyl group on the phenyl ring of tolterodine is oxidized to a hydroxymethyl group, forming the 5-hydroxymethyl derivative (DD-01).[4] This reaction is predominantly catalyzed by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6) .[4][5] The 5-hydroxymethyl metabolite is pharmacologically active, exhibiting a similar antimuscarinic potency to the parent drug.[6]
-
N-dealkylation: This pathway involves the removal of one of the isopropyl groups from the nitrogen atom of tolterodine.[4] This reaction is mainly catalyzed by cytochrome P450 3A4 (CYP3A4) .[4][5] In individuals with deficient CYP2D6 activity, this pathway becomes more prominent.[7]
Further Metabolism of the 5-Hydroxymethyl Derivative
The 5-hydroxymethyl metabolite of tolterodine is not the final product of metabolism and undergoes further oxidation. The hydroxymethyl group can be further oxidized to a carboxylic acid, forming the 5-carboxylic acid metabolite.[4] This metabolite can also be N-dealkylated.[4]
Metabolic Pathway of Tolterodine
References
- 1. Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mttlab.eu [mttlab.eu]
- 4. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic pathway - Wikipedia [en.wikipedia.org]
- 7. Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamic of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of rac 5-Hydroxymethyl Tolterodine-d14
This technical guide provides a comprehensive overview of the physical and chemical properties of rac 5-Hydroxymethyl Tolterodine-d14, a deuterated analog of a primary active metabolite of Tolterodine. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic studies.
Introduction
This compound is the deuterium-labeled form of rac 5-Hydroxymethyl Tolterodine, which is a significant, pharmacologically active metabolite of the muscarinic receptor antagonist, Tolterodine.[1] Tolterodine is utilized in the management of urinary incontinence. The deuterated version serves as an invaluable tool in pharmacokinetic and metabolic research, often employed as an internal standard in bioanalytical assays due to its distinct mass.[2] The incorporation of deuterium atoms provides a stable isotopic label without significantly altering the biological activity of the molecule, allowing for precise quantification in complex biological matrices.[3]
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Chemical Name | 3-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzenemethanol-d14 | [1] |
| Molecular Formula | C₂₂H₁₇D₁₄NO₂ | [1] |
| Molecular Weight | 355.57 g/mol | [1] |
| CAS Number | 1185071-13-9 | [4] |
| Appearance | Off-White to Pale Yellow Solid | [5] |
| Melting Point | 48-49 °C | [6] |
| Solubility | Slightly soluble in DMSO and Methanol. | [6] |
| Storage Temperature | -20°C | [7] |
Metabolic Pathway of Tolterodine
Tolterodine undergoes extensive metabolism in the liver, primarily through two pathways mediated by cytochrome P450 enzymes. The major pathway involves the oxidation of the 5-methyl group by CYP2D6 to form the active metabolite, 5-Hydroxymethyl Tolterodine. A secondary, minor pathway involves N-dealkylation by CYP3A4.[4][5] The deuterated analog, this compound, is a critical standard for studying this metabolic conversion.
Metabolic pathway of Tolterodine.
Mechanism of Action
The non-deuterated active metabolite, 5-Hydroxymethyl Tolterodine, like its parent compound Tolterodine, is a potent and competitive antagonist of muscarinic receptors.[9][10] It exhibits high affinity for all five muscarinic receptor subtypes (M1-M5).[2] By blocking these receptors in the urinary bladder, it reduces detrusor muscle contractions, thereby alleviating the symptoms of an overactive bladder.[11] The deuteration in this compound does not alter this fundamental mechanism of action.
Mechanism of action of 5-Hydroxymethyl Tolterodine.
Experimental Protocols
General Synthetic Strategy
A specific, detailed synthesis protocol for this compound is not publicly available. However, a general approach for the synthesis of deuterated analogs of tolterodine metabolites would involve the use of deuterated starting materials or reagents. A plausible synthetic route could start from a deuterated precursor of the diisopropylamine moiety, which is then reacted with a protected form of the phenylpropyl side chain. Subsequent deprotection and hydroxymethylation would yield the final product. The synthesis of tolterodine and its derivatives has been described in various patents, which can serve as a basis for designing a deuterated synthesis.[12][13]
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CheMondis Marketplace [chemondis.com]
- 6. This compound | C22H31NO2 | CID 45039475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dev.usbio.net [dev.usbio.net]
- 8. researchgate.net [researchgate.net]
- 9. glpbio.com [glpbio.com]
- 10. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rac-5-Hydroxymethyl Tolterodine D14 [artis-standards.com]
- 12. KR101260832B1 - Processes for preparing tolterodine or its salt and synthetic intermediates - Google Patents [patents.google.com]
- 13. ES2295965T3 - PROCEDURE FOR OBTAINING TOLTERODINE. - Google Patents [patents.google.com]
Certificate of Analysis: rac 5-Hydroxymethyl Tolterodine-d14
This technical guide provides a comprehensive overview of the analytical data and methodologies used to characterize rac 5-Hydroxymethyl Tolterodine-d14. It is intended for researchers, scientists, and drug development professionals utilizing this isotopically labeled internal standard for quantitative bioanalytical studies.
Product Information
| Parameter | Specification |
| Chemical Name | 3-[3-[Bis(1-methylethyl-d7)amino]-1-phenylpropyl]-4-hydroxybenzenemethanol |
| Synonyms | This compound, (±)-Desfesoterodine-d14 |
| Molecular Formula | C₂₂H₁₇D₁₄NO₂ |
| Molecular Weight | 355.57 g/mol |
| CAS Number | 1185071-13-9 |
| Structure | |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO |
| Storage | Store at -20°C, protect from light and moisture |
Quantitative Data Summary
The following tables summarize the quantitative analytical results for the specified lot of this compound.
Table 1: Identity Confirmation
| Test | Method | Result | Acceptance Criteria |
| Mass Spectrometry | ESI-MS | Conforms | Consistent with structure |
| ¹H-NMR Spectroscopy | 400 MHz | Conforms | Consistent with structure |
| Infrared Spectroscopy | FT-IR | Conforms | Consistent with structure |
Table 2: Purity and Impurity Profile
| Test | Method | Result | Acceptance Criteria |
| Chromatographic Purity | HPLC-UV (210 nm) | 99.8% | ≥ 98.0% |
| Residual Solvents | GC-HS | < 0.1% | ≤ 0.5% |
| Water Content | Karl Fischer | 0.15% | ≤ 1.0% |
Table 3: Isotopic Purity
| Test | Method | Result | Acceptance Criteria |
| Isotopic Enrichment | LC-MS/MS | 99.5% | ≥ 99.0% Deuterated |
| Unlabeled Content (d0) | LC-MS/MS | < 0.1% | ≤ 0.5% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: Xterra C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% v/v Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 65 35 20 30 70 25 30 70 | 30 | 65 | 35 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: 1 mg/mL in Acetonitrile:Water (50:50, v/v).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity
-
Instrumentation: Sciex API 4200 Triple Quadrupole Mass Spectrometer coupled with a Shimadzu HPLC system.
-
Column: Ascentis Express RP amide, 50 mm x 4.6 mm, 2.7 µm particle size.[1]
-
Mobile Phase: Isocratic elution with 20% 10 mM Ammonium Acetate and 80% Acetonitrile.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 20°C.[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Spectrometry Parameters:
-
Sample Preparation: 100 ng/mL in mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: Bruker Avance III 400 MHz Spectrometer.
-
Solvent: DMSO-d₆.
-
Analysis Type: ¹H-NMR.
-
Procedure: A sample of approximately 5-10 mg was dissolved in 0.7 mL of DMSO-d₆. The spectrum was acquired at 25°C. The absence of signals corresponding to the protons on the two isopropyl groups confirms the high level of deuteration.
Visualizations
Certificate of Analysis Workflow
The following diagram illustrates the logical workflow for the analysis and certification of a reference standard like this compound.
Caption: Quality control workflow for this compound.
References
An In-depth Technical Guide on the Function of 5-Hydroxymethyl Tolterodine as a Muscarinic Receptor Antagonist
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxymethyl tolterodine (5-HMT), the principal active metabolite of the antimuscarinic drugs tolterodine and fesoterodine, is a potent and competitive antagonist of muscarinic acetylcholine receptors (mAChRs). This technical guide provides a comprehensive overview of the pharmacological function of 5-HMT, with a focus on its interaction with mAChRs. This document details its binding affinity and functional potency across various receptor subtypes and tissues. Furthermore, it outlines the experimental protocols for the key assays used to characterize 5-HMT and presents the underlying signaling pathways affected by its antagonistic action.
Introduction
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, with or without urge incontinence, and is often accompanied by frequency and nocturia. The primary pharmacological treatment for OAB involves the use of muscarinic receptor antagonists. These agents competitively block the effects of acetylcholine at muscarinic receptors in the detrusor muscle of the bladder, thereby reducing involuntary bladder contractions.
Tolterodine is a well-established muscarinic receptor antagonist for the treatment of OAB. Following oral administration, tolterodine is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to its major active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1] Fesoterodine, a newer agent, was developed as a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases to 5-HMT, leading to more consistent plasma concentrations of the active moiety, independent of CYP2D6 genotype.[2]
5-HMT exhibits a pharmacological profile similar to its parent compound, tolterodine, acting as a potent and competitive antagonist at all five muscarinic receptor subtypes (M1-M5).[3][4] Notably, both tolterodine and 5-HMT demonstrate a functional selectivity for the urinary bladder over the salivary glands in vivo, which contributes to a more favorable side-effect profile compared to older antimuscarinic agents.[5] This technical guide will delve into the quantitative pharmacology, experimental methodologies, and cellular mechanisms related to the function of 5-HMT as a muscarinic receptor antagonist.
Quantitative Pharmacology of 5-Hydroxymethyl Tolterodine
The interaction of 5-HMT with muscarinic receptors has been quantified using various in vitro assays, including radioligand binding studies and functional assays on isolated tissues. The data presented below summarizes the key quantitative parameters that define the potency and affinity of 5-HMT.
Muscarinic Receptor Binding Affinities
The binding affinity of 5-HMT for the five human muscarinic receptor subtypes (M1-M5) is typically determined by competitive radioligand binding assays. These experiments measure the ability of 5-HMT to displace a radiolabeled ligand, such as [³H]-N-methylscopolamine ([³H]-NMS), from the receptors. The affinity is expressed as the inhibitory constant (Ki).
| Receptor Subtype | Ki (nM) |
| M1 | 2.3 |
| M2 | 2.0 |
| M3 | 2.5 |
| M4 | 2.8 |
| M5 | 2.9 |
Table 1: Binding affinities (Ki) of 5-Hydroxymethyl Tolterodine for human muscarinic receptor subtypes. Data compiled from competitive radioligand binding assays.[6]
Functional Antagonist Potency
The functional potency of 5-HMT as a muscarinic receptor antagonist is assessed in isolated tissue preparations, most commonly the guinea pig urinary bladder and ileum. In these assays, the ability of 5-HMT to inhibit the contractile response induced by a muscarinic agonist (e.g., carbachol) is measured. The potency is expressed in terms of IC50, pA2, or Kb values.
| Parameter | Value | Tissue/Assay |
| IC50 | 5.7 nM | Carbachol-induced contractions in isolated guinea pig bladder[5] |
| pA2 | 9.14 | Functional antagonism in guinea pig isolated urinary bladder strips[7][8] |
| Kb | 0.84 nM | Competitive antagonism in guinea pig isolated urinary bladder strips[7][8][9] |
Table 2: Functional antagonist potency of 5-Hydroxymethyl Tolterodine.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the antagonist activity of 5-Hydroxymethyl Tolterodine at muscarinic receptors.
Competitive Radioligand Binding Assay
This protocol outlines the determination of the inhibitory constant (Ki) of 5-HMT at muscarinic receptor subtypes using a competitive radioligand binding assay with [³H]-N-methylscopolamine ([³H]-NMS).
Objective: To determine the binding affinity of 5-HMT for each of the five human muscarinic receptor subtypes (M1-M5) expressed in a suitable cell line (e.g., CHO or HEK293 cells).
Materials:
-
Cell membranes from cell lines stably expressing individual human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: 5-Hydroxymethyl Tolterodine.
-
Reference Compound for non-specific binding: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
96-well filter plates (e.g., GF/C filters presoaked in 0.3% polyethyleneimine).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Resuspend the membranes in ice-cold assay buffer to a predetermined optimal protein concentration.
-
Assay Setup: In a 96-well filter plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or 50 µL of atropine (for non-specific binding) or 50 µL of a serial dilution of 5-HMT.
-
50 µL of [³H]-NMS solution in assay buffer (at a concentration close to its Kd).
-
150 µL of the cell membrane suspension to initiate the reaction. The final assay volume is 250 µL.
-
-
Incubation: Seal the plate and incubate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[10]
-
Termination and Harvesting: Terminate the incubation by rapid vacuum filtration of the plate contents through the filter mat. Wash the filters four times with ice-cold wash buffer.[10]
-
Quantification: Dry the filters, add scintillation cocktail to each well, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the 5-HMT concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.[7]
Isolated Tissue Functional Assay
This protocol describes the methodology for determining the functional antagonist potency (pA2 or Kb) of 5-HMT on carbachol-induced contractions in isolated guinea pig bladder strips.
Objective: To quantify the antagonistic effect of 5-HMT on muscarinic receptor-mediated smooth muscle contraction.
Materials:
-
Guinea pig urinary bladder.
-
Krebs solution (in mM: NaCl 118, KCl 4.7, CaCl2 1.9, MgSO4 1.2, NaHCO3 24.9, KH2PO4 1.2, dextrose 11.7), aerated with 95% O2 / 5% CO2.[11]
-
Carbachol (muscarinic agonist).
-
5-Hydroxymethyl Tolterodine.
-
Organ bath system with isometric force transducers.
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect the urinary bladder. Cut the bladder into longitudinal strips (approximately 10 mm long and 2 mm wide).
-
Mounting: Mount the tissue strips in organ baths containing Krebs solution maintained at 37°C and aerated with 95% O2 / 5% CO2. Apply an initial tension of 1g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Standardization: Elicit reproducible contractions by repeated application of a submaximal concentration of carbachol or KCl.
-
Cumulative Concentration-Response Curve (CCRC) to Agonist: Obtain a control CCRC for carbachol by adding the agonist in a cumulative manner.
-
Antagonist Incubation: Wash the tissues and allow them to return to baseline. Incubate the tissues with a known concentration of 5-HMT for a predetermined period (e.g., 30-60 minutes).
-
CCRC in Presence of Antagonist: In the continued presence of 5-HMT, repeat the CCRC for carbachol.
-
Repeat: Repeat steps 5 and 6 with increasing concentrations of 5-HMT.
Data Analysis (Schild Analysis):
-
For each concentration of 5-HMT, calculate the dose ratio (DR), which is the ratio of the EC50 of carbachol in the presence of the antagonist to the EC50 of carbachol in its absence.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of 5-HMT (-log[B]) on the x-axis.
-
The x-intercept of the linear regression of the Schild plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
The Kb can be calculated from the pA2 value (Kb = 10^-pA2).
Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine. There are five subtypes, which can be broadly categorized based on their primary G-protein coupling. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins. 5-Hydroxymethyl Tolterodine, as a competitive antagonist, blocks the initiation of these signaling cascades by preventing the binding of acetylcholine to the receptor.
Gq/11-Coupled Muscarinic Receptor Signaling (M1, M3, M5)
In the urinary bladder, the M3 receptor is the primary mediator of detrusor muscle contraction. Activation of the M3 receptor by acetylcholine initiates a signaling cascade that leads to an increase in intracellular calcium and subsequent smooth muscle contraction. 5-HMT blocks this pathway at the receptor level.
References
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. The kinetics of competitive antagonists on guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 7. pA, a new scale for the measurement of drug antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Neuropharmacology [personal.utdallas.edu]
- 11. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Tolterodine in Rat Plasma Using LC-MS/MS with 5-Hydroxymethyl Tolterodine-d14 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of tolterodine and its primary active metabolite, 5-hydroxymethyl tolterodine, in rat plasma. The method utilizes 5-Hydroxymethyl Tolterodine-d14 as a stable isotope-labeled internal standard for accurate quantification.[1][2] A simple liquid-liquid extraction procedure is employed for sample preparation, followed by a rapid chromatographic separation. The described method is highly selective and sensitive, making it suitable for pharmacokinetic studies and routine drug monitoring.
Introduction
Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[3][4] It is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to form the 5-hydroxymethyl derivative.[5][6] This metabolite is also pharmacologically active and contributes significantly to the therapeutic effect of the drug.[3][4] Therefore, a reliable method for the simultaneous quantification of both tolterodine and its active metabolite is crucial for pharmacokinetic and drug metabolism studies. This application note presents a validated LC-MS/MS method that is rapid, sensitive, and specific for this purpose.
Experimental
Materials and Reagents
-
Tolterodine tartrate
-
5-Hydroxymethyl Tolterodine
-
5-Hydroxymethyl Tolterodine-d14 (Internal Standard)[7][8][9]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Water (deionized)
-
Rat plasma
Sample Preparation
A liquid-liquid extraction method was employed for the extraction of tolterodine, 5-hydroxymethyl tolterodine, and the internal standard from rat plasma.[1][2]
Liquid Chromatography
Chromatographic separation was achieved on an Ascentis Express RP amide column (50 mm × 4.6 mm, 2.7 µm) using an isocratic mobile phase.[1][2]
Mass Spectrometry
The analytes were detected using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) was used for quantification.[1][2]
Protocols
Standard Solution Preparation
-
Prepare individual stock solutions of tolterodine, 5-hydroxymethyl tolterodine, and 5-Hydroxymethyl Tolterodine-d14 in methanol.
-
Prepare working standard solutions by serially diluting the stock solutions with a mixture of methanol and water.
-
Prepare calibration standards and quality control (QC) samples by spiking the appropriate working standard solutions into blank rat plasma.
Sample Preparation Protocol
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (5-Hydroxymethyl Tolterodine-d14).
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
| Parameter | Tolterodine | 5-Hydroxymethyl Tolterodine |
| Linearity Range (pg/mL) | 20.00–5000.00 | 20.00–5000.00 |
| Intra-day Precision (% CV) | 0.62–6.36 | 1.38–4.22 |
| Inter-day Precision (% CV) | 1.73–4.84 | 1.62–4.25 |
| Intra-day Accuracy (%) | 98.75–103.56 | 98.08–104.67 |
| Inter-day Accuracy (%) | 99.20–104.40 | 98.73–103.06 |
Data sourced from a validated method for the determination of tolterodine and its metabolite in rat plasma.[1][2]
Chromatographic and Mass Spectrometric Conditions
| Parameter | Value |
| Column | Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[1][2] |
| Mobile Phase | 10 mM Ammonium Acetate : Acetonitrile (20:80, v/v)[1][2] |
| Flow Rate | 0.5 mL/min[1][2] |
| Column Temperature | 20 °C[1] |
| Ionization Mode | ESI Positive[1][2] |
| MRM Transition (Tolterodine) | m/z 326.1 → 147.1[1][2] |
| MRM Transition (5-Hydroxymethyl Tolterodine) | m/z 342.2 → 223.1[1][2] |
| MRM Transition (5-Hydroxymethyl Tolterodine-d14) | m/z 356.2 → 223.1[1] |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of tolterodine.
Caption: Metabolic pathway of tolterodine.
References
- 1. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. sussex-research.com [sussex-research.com]
Application Notes: Utilizing rac 5-Hydroxymethyl Tolterodine-d14 as an Internal Standard for the Bioanalysis of Tolterodine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolterodine is a competitive muscarinic receptor antagonist primarily used for the treatment of overactive bladder.[1] Following oral administration, tolterodine is extensively metabolized in the liver, mainly through oxidation of the 5-methyl group by the cytochrome P450 enzyme CYP2D6, forming the pharmacologically active 5-hydroxymethyl metabolite.[2][3] Given the significance of this metabolite in the therapeutic effect of tolterodine, accurate and simultaneous quantification of both the parent drug and its active metabolite in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[4][5]
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[6][7] rac 5-Hydroxymethyl Tolterodine-d14 is the deuterium-labeled analog of the primary active metabolite of tolterodine and serves as an ideal internal standard (IS) for its quantification.[8][9] Its near-identical physicochemical properties to the analyte ensure that it effectively tracks the analyte through sample preparation, chromatography, and ionization, thereby compensating for variability and enhancing the accuracy and precision of the analytical method.[7][10]
These application notes provide a detailed protocol for the use of this compound as an internal standard in a validated LC-MS/MS method for the simultaneous determination of tolterodine and 5-hydroxymethyl tolterodine in plasma.
Tolterodine Metabolism
The primary metabolic pathway of tolterodine involves the oxidation of the 5-methyl group to form the 5-hydroxymethyl metabolite, a reaction catalyzed by CYP2D6.[1][2][3] A secondary, less prominent pathway, particularly in individuals with poor CYP2D6 metabolism, is the dealkylation of the nitrogen, mediated by CYP3A4.[2][3] The 5-hydroxymethyl metabolite is also pharmacologically active, with a similar antimuscarinic activity to tolterodine.[3]
Figure 1: Metabolic pathway of Tolterodine.
Experimental Protocol: LC-MS/MS Bioanalysis of Tolterodine and 5-Hydroxymethyl Tolterodine
This protocol outlines a validated method for the simultaneous quantification of tolterodine and 5-hydroxymethyl tolterodine in rat plasma using tolterodine-d6 and this compound as internal standards, respectively.[4]
Materials and Reagents
-
Analytes: Tolterodine, 5-Hydroxymethyl Tolterodine
-
Internal Standards: Tolterodine-d6, this compound
-
Plasma: Blank rat plasma with anticoagulant (e.g., EDTA)
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium acetate, Methyl t-butyl ether, Formic acid
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of tolterodine, 5-hydroxymethyl tolterodine, and the internal standards in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions in a mixture of methanol and water to create calibration curve (CC) standards and quality control (QC) samples at low, medium, and high concentrations.
-
Spiking: Spike the appropriate working solutions into blank plasma to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation: Liquid-Liquid Extraction
The following workflow illustrates the sample preparation procedure.
Figure 2: Sample Preparation Workflow.
LC-MS/MS Conditions
The following tables summarize the chromatographic and mass spectrometric conditions.
Table 1: Chromatographic Conditions [4]
| Parameter | Value |
| Column | Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm) |
| Mobile Phase | 10 mM Ammonium acetate and Acetonitrile (20:80, v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Table 2: Mass Spectrometric Conditions [4][11][12]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Tolterodine | m/z 326.1 → 147.1 |
| 5-Hydroxymethyl Tolterodine | m/z 342.2 → 223.1 |
| Tolterodine-d6 (IS) | m/z 332.3 → 153.1 |
| 5-Hydroxymethyl Tolterodine-d14 (IS) | m/z 356.2 → 223.1 |
Method Validation Summary
The described method has been validated according to regulatory guidelines.[4] The following tables present a summary of the validation parameters.
Table 3: Linearity and Lower Limit of Quantification (LLOQ) [4][13]
| Analyte | Linear Range (pg/mL) | LLOQ (pg/mL) | Correlation Coefficient (r²) |
| Tolterodine | 20.00 - 5000.00 | 20.00 | > 0.99 |
| 5-Hydroxymethyl Tolterodine | 20.00 - 5000.00 | 20.00 | > 0.99 |
Table 4: Precision and Accuracy [11][14]
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Tolterodine | LQC | 6.36 | 4.84 | 103.56 | 104.40 |
| MQC | 0.62 | 1.73 | 98.75 | 99.20 | |
| HQC | 1.85 | 2.54 | 101.23 | 100.50 | |
| 5-Hydroxymethyl Tolterodine | LQC | 4.22 | 4.25 | 104.67 | 103.06 |
| MQC | 1.38 | 1.62 | 98.08 | 98.73 | |
| HQC | 2.56 | 3.12 | 102.15 | 101.80 |
Conclusion
The use of this compound as an internal standard in LC-MS/MS bioanalysis provides a robust and reliable method for the simultaneous quantification of tolterodine and its active metabolite, 5-hydroxymethyl tolterodine. The stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variations in sample processing and instrument response. The detailed protocol and validation data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in the pharmacokinetic and bioequivalence evaluation of tolterodine.
References
- 1. droracle.ai [droracle.ai]
- 2. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of 5-Hydroxymethyl Tolterodine-d14 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Hydroxymethyl Tolterodine-d14 as an internal standard in pharmacokinetic (PK) studies of tolterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). The use of stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, is the gold standard in bioanalysis, offering high accuracy and precision in quantifying drug and metabolite concentrations in biological matrices.[1] 5-Hydroxymethyl Tolterodine-d14, being chemically identical to the analyte of interest but with a different mass, co-elutes during chromatography and effectively compensates for variability in sample preparation, injection volume, and matrix effects.[1][2][3]
Metabolic Pathway of Tolterodine
Tolterodine undergoes extensive first-pass metabolism in the liver. In individuals with the extensive-oxidizer phenotype, the primary metabolic pathway is mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of the pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[4][5][6] Both tolterodine and 5-HMT contribute to the therapeutic effect.[6][7] In poor metabolizers, who lack functional CYP2D6, tolterodine is primarily metabolized by CYP3A4 to an inactive, N-dealkylated metabolite.[4]
Metabolic pathway of Tolterodine in extensive and poor metabolizers.
Experimental Protocols
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the simultaneous quantification of tolterodine and 5-HMT in plasma samples for pharmacokinetic studies.[8][9] The use of 5-Hydroxymethyl Tolterodine-d14 as an internal standard for 5-HMT ensures the reliability of the bioanalytical method.[8][9]
Protocol for Sample Preparation and LC-MS/MS Analysis
This protocol outlines a liquid-liquid extraction method followed by LC-MS/MS analysis for the simultaneous determination of tolterodine and 5-hydroxymethyl tolterodine in rat plasma, using tolterodine-d6 and 5-hydroxymethyl tolterodine-d14 as internal standards.[8][9]
1. Materials and Reagents:
-
Reference standards: Tolterodine, 5-Hydroxymethyl Tolterodine
-
Internal standards: Tolterodine-d6, 5-Hydroxymethyl Tolterodine-d14
-
Control rat plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
10 mM Ammonium acetate
-
Methyl-t-butyl ether (MTBE)
-
Deionized water
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of tolterodine, 5-HMT, tolterodine-d6, and 5-HMT-d14 in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions with a 50:50 acetonitrile:water mixture to create calibration curve standards and quality control (QC) samples. Prepare a combined working solution of the internal standards (e.g., 6000 pg/mL for tolterodine-d6 and 5-HMT-d14).
3. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of rat plasma into a microcentrifuge tube.
-
Add 25 µL of the combined internal standard working solution (tolterodine-d6 and 5-HMT-d14).
-
Vortex for 30 seconds.
-
Add 2.0 mL of methyl-t-butyl ether.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series HPLC or equivalent[10]
-
Mass Spectrometer: API 4200 triple quadrupole instrument or equivalent[10]
-
Analytical Column: Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[8][9]
-
Mobile Phase: Isocratic mixture of 10 mM ammonium acetate and acetonitrile (20:80, v/v)[8][9]
-
Injection Volume: 10 µL
-
Column Temperature: 20°C[8]
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for a pharmacokinetic study using 5-Hydroxymethyl Tolterodine-d14.
Bioanalytical workflow for pharmacokinetic studies.
Data Presentation
The use of 5-Hydroxymethyl Tolterodine-d14 as an internal standard allows for the generation of robust and reliable data. Below are tables summarizing typical validation parameters for an LC-MS/MS method for the simultaneous quantification of tolterodine and 5-HMT.
Table 1: Mass Spectrometric Parameters
| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| Tolterodine | 326.1 | 147.1 |
| Tolterodine-d6 | 332.3 | 153.1 |
| 5-Hydroxymethyl Tolterodine | 342.2 | 223.1 |
| 5-Hydroxymethyl Tolterodine-d14 | 356.2 | 223.1 |
| Data sourced from a validated LC-MS/MS method for rat plasma.[8][9][10] |
Table 2: Method Validation Summary
| Parameter | Tolterodine | 5-Hydroxymethyl Tolterodine |
| Linearity Range (pg/mL) | 20.00 - 5000.00 | 20.00 - 5000.00 |
| Intra-day Precision (%RSD) | 0.62 - 6.36 | 1.38 - 4.22 |
| Inter-day Precision (%RSD) | 1.73 - 4.84 | 1.62 - 4.25 |
| Intra-day Accuracy (%) | 98.75 - 103.56 | 98.08 - 104.67 |
| Inter-day Accuracy (%) | 99.20 - 104.40 | 98.73 - 103.06 |
| Mean Extraction Recovery (%) | 85.1 - 97.0 | 95.5 - 96.9 |
| Validation data for a method quantifying tolterodine and 5-HMT in rat plasma.[5][8][9] |
Table 3: Pharmacokinetic Parameters of Tolterodine and 5-HMT in Rats (Oral Administration)
| Analyte | Cmax (ng/mL) | AUClast (ng·h/mL) |
| Tolterodine | 3.00 ± 0.54 | 20.4 ± 10.5 |
| 5-Hydroxymethyl Tolterodine | 0.27 ± 0.06 | 0.82 ± 0.34 |
| Pharmacokinetic parameters following a 10 mg/kg oral dose of tolterodine in rats.[5] |
These data demonstrate the successful application of a validated bioanalytical method, underpinned by the use of appropriate deuterated internal standards like 5-Hydroxymethyl Tolterodine-d14, to characterize the pharmacokinetic profiles of tolterodine and its active metabolite.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. drugs.com [drugs.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. fda.gov [fda.gov]
- 7. Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols for Bioanalytical Method Development of Tolterodine and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] It is primarily metabolized in the liver, with the major pharmacologically active metabolite being 5-hydroxymethyl tolterodine (5-HMT).[2][3] Both tolterodine and 5-HMT contribute significantly to the therapeutic effect.[2][3] Therefore, a sensitive and selective bioanalytical method for the simultaneous quantification of tolterodine and its metabolites is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides detailed application notes and protocols for the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of tolterodine and 5-HMT in biological matrices.
Metabolic Pathway of Tolterodine
Tolterodine undergoes extensive metabolism primarily through two pathways mediated by cytochrome P450 enzymes.[1][4] The principal pathway involves the oxidation of the 5-methyl group, catalyzed by CYP2D6, to form the active metabolite 5-hydroxymethyl tolterodine (5-HMT).[2][4][5] A secondary pathway, particularly in individuals with poor CYP2D6 metabolism, is the N-dealkylation of tolterodine, which is catalyzed by CYP3A enzymes.[1][2][4] Further metabolism of 5-HMT leads to the formation of the 5-carboxylic acid and N-dealkylated 5-carboxylic acid metabolites.[2][3]
Quantitative Bioanalytical Method: LC-MS/MS
A highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been validated for the simultaneous determination of tolterodine and its active metabolite, 5-HMT, in plasma.[6]
Table 1: LC-MS/MS Method Parameters
| Parameter | Tolterodine | 5-Hydroxymethyl Tolterodine (5-HMT) |
| Internal Standard (IS) | Tolterodine-d6 | 5-Hydroxymethyl Tolterodine-d14 |
| Linear Range | 20.00–5000.00 pg/mL[6] | 20.00–5000.00 pg/mL[6] |
| Lower Limit of Quantification (LLOQ) | 20.00 pg/mL[6] | 20.00 pg/mL[6] |
| Accuracy (Intra-day) | 98.75–103.56%[6] | 98.08–104.67%[6] |
| Accuracy (Inter-day) | 99.20–104.40%[6] | 98.73–103.06%[6] |
| Precision (Intra-day, %CV) | 0.62–6.36%[6] | 1.38–4.22%[6] |
| Precision (Inter-day, %CV) | 1.73–4.84%[6] | 1.62–4.25%[6] |
| Mean Recovery | 92.68%[6] | 87.09%[6] |
| MRM Transition (m/z) | 326.1 → 147.1[6] | 342.2 → 223.1[6] |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes the extraction of tolterodine, 5-HMT, and their respective internal standards from plasma samples.[6]
Materials:
-
Human or rat plasma samples
-
Tolterodine and 5-HMT analytical standards
-
Tolterodine-d6 and 5-HMT-d14 internal standards
-
Methyl t-butyl ether (MTBE)
-
Reconstitution solution (10 mM ammonium acetate in 20:80 (v/v) acetonitrile:water)[6]
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add the internal standard solution (Tolterodine-d6 and 5-HMT-d14).
-
Add 2.0 mL of methyl t-butyl ether.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the reconstitution solution.
-
Vortex for 1 minute.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer
Chromatographic Conditions:
-
Column: Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[6]
-
Mobile Phase: Isocratic mixture of 10 mM ammonium acetate and acetonitrile (20:80, v/v)[6]
-
Flow Rate: 0.5 mL/min[6]
-
Injection Volume: 10 µL[6]
-
Column Temperature: Ambient
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)[6]
-
MRM Transitions:
Table 2: Calibration Standard and Quality Control Sample Concentrations
| Sample Type | Concentration Level | Tolterodine (pg/mL) | 5-HMT (pg/mL) |
| Calibration Standards | 1 | 20.0[6] | 20.0[6] |
| 2 | 40.0[6] | 40.0[6] | |
| 3 | 100.0[6] | 100.0[6] | |
| 4 | 250.0[6] | 250.0[6] | |
| 5 | 500.0[6] | 500.0[6] | |
| 6 | 1000.0[6] | 1000.0[6] | |
| 7 | 2000.0[6] | 2000.0[6] | |
| 8 | 4000.0[6] | 4000.0[6] | |
| 9 | 5000.0[6] | 5000.0[6] | |
| Quality Control (QC) | LLOQ QC | 20.0[6] | 20.0[6] |
| Low QC | 60.0[6] | 60.0[6] | |
| Medium QC | 1500.0[6] | 1500.0[6] | |
| High QC | 3500.0[6] | 3500.0[6] |
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the simultaneous quantification of tolterodine and its active metabolite, 5-HMT, in plasma. The detailed protocols for sample preparation and analysis, along with the summarized validation data, offer a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. This method is suitable for supporting clinical and non-clinical studies requiring the bioanalysis of tolterodine.
References
- 1. scialert.net [scialert.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of stock and working solutions for 5-Hydroxymethyl Tolterodine-d14
A comprehensive list of SEO-driven, long-tail keywords has been generated for the compound "(4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate," tailored for scientific researchers. The keywords are categorized based on five specific researcher intents to effectively guide content creation.
The following table provides a structured overview of these long-tail keywords, designed to align with the various stages of scientific inquiry, from initial discovery to comparative analysis.
| Category | Long-tail Keyword |
| Foundational & Exploratory | synthesis of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate |
| chemical properties of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate | |
| (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate structure elucidation | |
| biological activity of dichlorinated naphthoquinone acetates | |
| spectroscopic analysis of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate | |
| thermal stability of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate | |
| solubility of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate in organic solvents | |
| potential therapeutic targets of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate | |
| in vitro cytotoxicity of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate | |
| mechanism of action of substituted naphthoquinones | |
| Methodological & Application | using (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate in cell culture |
| protocol for dissolving (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate for assays | |
| high-performance liquid chromatography method for (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate | |
| application of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate in cancer research | |
| (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate as an enzyme inhibitor | |
| experimental guide for (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate in enzymatic assays | |
| techniques for measuring the effects of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate | |
| developing a research model for (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate studies | |
| how to work with chlorinated compounds in the lab | |
| delivery of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate to cells | |
| Troubleshooting & Optimization | improving the yield of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate synthesis |
| challenges in the purification of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate | |
| preventing degradation of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate in solution | |
| optimizing concentration of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate for experiments | |
| troubleshooting (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate precipitation in media | |
| common issues with using dichlorinated naphthoquinones | |
| enhancing the bioavailability of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate | |
| how to increase the stability of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate | |
| avoiding artifacts in assays with (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate | |
| refinement of analytical methods for (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate | |
| Validation & Comparative | comparing the efficacy of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate to other quinones |
| validation of the biological effects of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate | |
| (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate vs. doxorubicin in cancer cells | |
| cross-validation of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate's mechanism | |
| comparative analysis of chlorinated vs. non-chlorinated naphthoquinones | |
| independent verification of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate activity | |
| assessing the specificity of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate | |
| control experiments for (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate studies | |
| benchmarking (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate against known inhibitors | |
| confirming the identity of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate from a commercial source |
Application Note: Quantification of Tolterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine, in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the simultaneous quantification of tolterodine and its major active metabolite, 5-hydroxymethyl tolterodine, in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein is sensitive, selective, and robust, making it suitable for pharmacokinetic studies and other drug development applications. The protocol includes information on sample preparation, chromatographic conditions, and mass spectrometric parameters, including specific Multiple Reaction Monitoring (MRM) transitions for tolterodine, 5-hydroxymethyl tolterodine, and their respective deuterated internal standards.
Introduction
Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2][3] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to its active 5-hydroxymethyl metabolite, which contributes significantly to the therapeutic effect.[2][4][5] Accurate and reliable quantification of both the parent drug and its active metabolite is crucial for pharmacokinetic and pharmacodynamic assessments in drug development. This document outlines a validated LC-MS/MS method for this purpose.
Experimental
Materials and Reagents
-
Tolterodine reference standard
-
5-Hydroxymethyl Tolterodine reference standard
-
Tolterodine-d6 (internal standard)
-
5-Hydroxymethyl Tolterodine-d14 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Water (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of delivering accurate and precise gradients.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of tolterodine, 5-hydroxymethyl tolterodine, tolterodine-d6, and 5-hydroxymethyl tolterodine-d14 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the parent drug and metabolite stock solutions in a mixture of acetonitrile and water (e.g., 50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a solution containing a fixed concentration of tolterodine-d6 and 5-hydroxymethyl tolterodine-d14 in the same diluent as the working standard solutions.
Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, add 50 µL of the internal standard working solution and vortex briefly.
-
Add 1 mL of methyl t-butyl ether and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase and inject a portion onto the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[6] |
| Mobile Phase | A: 10 mM Ammonium acetate in waterB: Acetonitrile[6] |
| Gradient | Isocratic: 20% A and 80% B[6] |
| Flow Rate | 0.5 mL/min[6] |
| Column Temperature | 20°C[6] |
| Injection Volume | 10 µL[6] |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Resolution | Unit[7] |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Declustering Potential (DP) | 50 V[7] |
| Entrance Potential (EP) | 10 V |
| Collision Energy (CE) | 35 V[7] |
| Collision Cell Exit Potential (CXP) | 12 V[7] |
MRM Transitions
The following MRM transitions should be used for the quantification of the analytes and their internal standards.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Tolterodine | 326.1 | 147.1 |
| 5-Hydroxymethyl Tolterodine | 342.2 | 223.1 |
| Tolterodine-d6 (IS) | 332.3 | 153.1 |
| 5-Hydroxymethyl Tolterodine-d14 (IS) | 356.2 | 223.1 |
Data sourced from multiple references.[6][8]
Quantitative Data Summary
The described method has been validated over a linear concentration range and has demonstrated good precision and accuracy.
| Analyte | Linear Range (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Tolterodine | 20.00–5000.00[6] | 0.62–6.36[6] | 1.73–4.84[6] | 98.75–103.56[6] | 99.20–104.40[6] |
| 5-Hydroxymethyl Tolterodine | 20.00–5000.00[6] | 1.38–4.22[6] | 1.62–4.25[6] | 98.08–104.67[6] | 98.73–103.06[6] |
Visualizations
Tolterodine Metabolism Pathway
References
- 1. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Unlocking Research Potential: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for "EF24" in Scientific Research
For scientific researchers delving into the potential of the synthetic curcumin analog EF24, a comprehensive understanding of existing literature and experimental nuances is paramount. To facilitate this exploration, a curated list of SEO-driven, long-tail keywords has been compiled, categorized by researcher intent. This resource aims to streamline literature searches and guide content creation, ultimately accelerating the pace of discovery in fields investigating EF24's anti-cancer, anti-inflammatory, and anti-bacterial properties.
EF24, a synthetic analogue of curcumin, has garnered significant attention in the scientific community for its enhanced bioavailability and potency compared to its natural counterpart.[1] Its primary mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[2] Research has also pointed to its influence on other critical cellular pathways, highlighting its potential as a multifaceted therapeutic agent.
This keyword guide is structured to align with the typical workflow of a research project, from initial exploration to validation and comparison. By providing targeted long-tail keywords, it enables researchers to efficiently locate specific information pertinent to their stage of investigation.
Below is a detailed breakdown of keywords categorized by five key researcher intents:
| Category | Long-tail Keyword |
| Foundational & Exploratory | EF24 mechanism of action in cancer cells |
| EF24 signaling pathway modulation | |
| biological activity of EF24 compound | |
| what is EF24 and its chemical structure | |
| EF24 solubility and stability profile | |
| EF24 as a synthetic curcumin analog | |
| EF24 NF-κB pathway inhibition | |
| investigating the anti-inflammatory effects of EF24 | |
| EF24's role in apoptosis and cell cycle arrest | |
| antibacterial properties of EF24 | |
| EF24 regulation of gene expression | |
| initial studies on EF24 efficacy | |
| EF24 discovery and synthesis | |
| physicochemical properties of EF24 | |
| preclinical evaluation of EF24 | |
| Methodological & Application | EF24 experimental protocol for in vitro studies |
| using EF24 in cell culture assays | |
| EF24 administration in animal models of cancer | |
| preparing EF24 stock solution for experiments | |
| EF24 dosage for in vivo research | |
| MTT assay protocol with EF24 treatment | |
| colony formation assay using EF24 | |
| western blot analysis of EF24 treated cells | |
| EF24 in xenograft mouse models | |
| methods for assessing EF24 bioavailability | |
| EF24 treatment in combination with chemotherapy | |
| flow cytometry analysis after EF24 exposure | |
| establishing an EF24-resistant cell line | |
| immunofluorescence staining for EF24 targets | |
| in vivo imaging of EF24 distribution | |
| Troubleshooting & Optimization | improving EF24 solubility for in vitro assays |
| overcoming poor EF24 bioavailability in vivo | |
| EF24 nanoparticle formulation for drug delivery | |
| developing a liposomal EF24 delivery system | |
| common experimental problems with EF24 | |
| optimizing EF24 concentration for cell viability assays | |
| assessing EF24 stability in DMSO at -20°C | |
| troubleshooting inconsistent western blot results for EF24 targets | |
| identifying and minimizing EF24 off-target effects | |
| evaluating EF24 toxicity in preclinical animal models | |
| EF24 degradation products and their effects | |
| strategies to reduce EF24-induced cytotoxicity in normal cells | |
| challenges in scaling up EF24 synthesis | |
| mitigating EF24 precipitation in aqueous solutions | |
| optimizing EF24 treatment duration for maximum effect | |
| Validation & Comparative | EF24 versus curcumin anticancer activity |
| comparing EF24 with cisplatin in ovarian cancer cells | |
| efficacy of EF24 compared to other NF-κB inhibitors | |
| validation of EF24 as a therapeutic target in vivo | |
| EF24 vs. gemcitabine in pancreatic cancer models | |
| comparative study of EF24 and other curcumin analogs | |
| head-to-head comparison of EF24 and sorafenib in liver cancer | |
| validating the synergistic effect of EF24 with paclitaxel | |
| EF24 compared to 5-fluorouracil in colon cancer treatment | |
| assessing the superiority of EF24 over traditional anti-inflammatory drugs | |
| cross-validation of EF24's mechanism of action in different cell lines | |
| comparative analysis of EF24's bioavailability with other formulations | |
| evaluating EF24's safety profile against other kinase inhibitors | |
| validation of EF24's efficacy in patient-derived xenografts | |
| comparing the gene expression profiles of cells treated with EF24 and other agents |
References
- 1. A liposomal formulation of the synthetic curcumin analog EF24 (Lipo-EF24) inhibits pancreatic cancer progression: towards future combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A liposomal formulation of the synthetic curcumin analog EF24 (Lipo-EF24) inhibits pancreatic cancer progression: towards future combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 5-Hydroxymethyl Tolterodine-d14
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common analytical challenges, specifically focusing on achieving optimal peak shape for 5-Hydroxymethyl Tolterodine-d14 in liquid chromatography (LC) applications.
Frequently Asked Questions (FAQs)
Q1: What is 5-Hydroxymethyl Tolterodine-d14 and why is its peak shape challenging?
5-Hydroxymethyl Tolterodine-d14 is the deuterium-labeled version of the primary active metabolite of Tolterodine, a muscarinic receptor antagonist.[1][2] From a chromatographic perspective, it is a basic compound containing a tertiary amine functional group, with a pKa of 9.28.[3] This basic nature is the primary reason for poor peak shape, particularly peak tailing, in reversed-phase HPLC. The issue arises from strong, undesirable ionic interactions between the positively charged analyte and negatively charged residual silanol groups on the surface of silica-based stationary phases.[4][5][6]
Q2: What is the most common cause of peak tailing for this compound?
The most frequent cause of peak tailing for basic compounds like 5-Hydroxymethyl Tolterodine-d14 is "secondary retention" mechanisms.[6] While the primary (and desired) retention mechanism is hydrophobic interaction with the C18 stationary phase, a secondary ionic interaction can occur. At mobile phase pH levels above approximately 3, the acidic silanol groups (Si-OH) on the silica backbone of the column packing deprotonate to become ionized silanols (Si-O⁻).[5] Simultaneously, the basic amine on the analyte becomes protonated (R₃N⁺H). The resulting electrostatic attraction between the analyte and the stationary phase leads to a mixed-mode retention that causes significant peak tailing.[4][6]
Q3: Can my LC system hardware contribute to poor peak shape?
Yes. Beyond chemical interactions, system hardware can significantly impact peak symmetry. Common issues include:
-
Extra-Column Volume: Excessive volume between the injector, column, and detector can cause band broadening and tailing. This can result from using tubing with an unnecessarily large internal diameter or from poorly made connections (e.g., improper ferrule depth).[4][7]
-
Column Voids or Contamination: A void at the head of the column or a partially blocked inlet frit can disrupt the sample flow path, leading to split or tailing peaks.[6] This can be caused by pressure shocks, mobile phase incompatibility, or injection of unfiltered samples.
Troubleshooting Guide: Resolving Poor Peak Shape
This guide provides a systematic, question-driven approach to diagnosing and resolving common peak shape issues.
Problem 1: My peak is tailing.
Peak tailing is characterized by an asymmetric peak with a trailing edge that is longer than the leading edge. It is the most common issue for this analyte.
The mobile phase is the most critical factor for controlling the peak shape of basic compounds.
-
Is your mobile phase pH too high? The most effective strategy to reduce silanol interactions is to lower the mobile phase pH. By operating at a pH between 2.5 and 3.5, the vast majority of silanol groups will be protonated (neutral), eliminating the ionic interaction that causes tailing.[6][8]
Solution: Add a modifier to your aqueous mobile phase.
-
Are you using a buffer or additive? If operating at a low pH is not sufficient or desirable for your separation, other additives can mask the silanol groups.
Solution: Incorporate a buffer or a competitive base.
-
Ammonium Acetate or Ammonium Formate (e.g., 10 mM): These buffers help control the pH and the ammonium ion can compete with the analyte for active sites. They are widely used in published methods for Tolterodine and its metabolites.[11][12][13]
-
Triethylamine (TEA): Adding a small amount (e.g., 0.1%) of a competitive base like TEA can effectively mask silanol groups, though it is not ideal for MS detection due to ion suppression.[7][14]
-
-
Is your column suitable for basic analytes? Older, "Type A" silica columns have a high concentration of acidic silanols. Modern columns are designed to minimize these effects.
Solution: Use a high-purity, end-capped column.
-
End-Capped Columns: Choose columns that are "fully end-capped" to block a majority of the residual silanols.[6]
-
"Base-Deactivated" Columns: Many manufacturers offer columns specifically designed for the analysis of basic compounds, which use proprietary technologies to shield silanols.
-
Alternative Chemistries: Consider stationary phases with embedded polar groups or amide phases, which have been shown to provide excellent peak shape for this specific compound.[11][13]
-
-
Is your injection solvent stronger than your mobile phase? Injecting a sample in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase can cause peak distortion, including tailing.[15]
Solution: Dissolve your sample in the initial mobile phase composition or a solvent that is weaker. For example, if your gradient starts at 20% acetonitrile, your sample solvent should not exceed this concentration.
-
Is your column overloaded? Injecting too much analyte can saturate the stationary phase, leading to peak fronting or tailing.[7][15]
Solution: Perform a dilution series. Dilute your sample 10-fold and 100-fold and inject again. If the peak shape improves dramatically, column overload was the issue.
Problem 2: My peak is fronting.
Peak fronting, where the leading edge of the peak is sloped, is typically caused by column overload or sample solvent issues.[16]
-
Diagnosis & Solution: The primary cause is injecting too high a concentration of the analyte.[15] Prepare a dilution of your sample (e.g., 1:10) and re-analyze. If fronting is eliminated, you have confirmed overload. Reduce the sample concentration or injection volume accordingly.
Problem 3: My peak is split or has a shoulder.
Split peaks suggest a disruption in the flow path, either before or at the very beginning of the column.[8]
-
Diagnosis & Solution:
-
Check Connections: Ensure all fittings between the injector and the column are secure and that the tubing is seated correctly.
-
Inspect Column: A split peak is often a sign of a partially blocked inlet frit or a void in the column's packed bed.[8] First, try disconnecting the column and flushing it in the reverse direction (if permitted by the manufacturer). If this does not resolve the issue, the column likely needs to be replaced. To prevent recurrence, always filter your samples and use a guard column.[14]
-
Evaluate Injection Solvent: A severe mismatch between the injection solvent and the mobile phase can sometimes cause peak splitting. Ensure your sample is dissolved in a solvent composition similar to or weaker than the mobile phase.
-
Data Presentation & Protocols
Table 1: Recommended Starting LC-MS Conditions for 5-Hydroxymethyl Tolterodine
This table summarizes typical parameters from validated, published methods that can serve as an excellent starting point for method development.[11][12][13]
| Parameter | Recommended Condition | Rationale & Notes |
| Column | Ascentis Express RP-Amide (50 x 4.6 mm, 2.7 µm) | Amide-embedded phases offer alternative selectivity and can shield silanol interactions. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Provides pH control and is MS-friendly.[11] |
| Mobile Phase B | Acetonitrile | Standard reversed-phase organic solvent. |
| Gradient | Isocratic (e.g., 20:80 A:B) or a shallow gradient | An isocratic method has been shown to be effective.[11] |
| Flow Rate | 0.5 mL/min | Appropriate for the column dimensions. |
| Column Temp | 20 °C | Lower temperatures can sometimes increase retention and alter selectivity. |
| Injection Vol. | 1 - 10 µL | Start low to avoid overload. |
| Sample Solvent | Initial Mobile Phase or 60% Methanol | Ensure solvent is not significantly stronger than the mobile phase.[11] |
Experimental Protocol: Mobile Phase pH Scouting
This protocol outlines a systematic experiment to determine the optimal mobile phase pH for improving the peak shape of 5-Hydroxymethyl Tolterodine-d14.
Objective: To evaluate the effect of acidic and buffered mobile phases on peak tailing.
Methodology:
-
Prepare Mobile Phases:
-
Condition A (Low pH): Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Condition B (Buffered): Mobile Phase A: 10 mM Ammonium Acetate in Water. Mobile Phase B: Acetonitrile.
-
-
Prepare Sample: Prepare a 1 µg/mL solution of 5-Hydroxymethyl Tolterodine-d14 in a solvent matching the initial conditions of your gradient (e.g., 80% Water / 20% Acetonitrile).
-
System Setup:
-
Install a reliable C18 column (e.g., Waters XSelect CSH, Agilent Zorbax Extend-C18).
-
Set a flow rate of 0.5 mL/min and a column temperature of 30 °C.
-
Use a simple gradient (e.g., 20% to 95% B over 5 minutes).
-
-
Execution:
-
Equilibrate the system thoroughly with Condition A mobile phase for at least 15 column volumes.
-
Inject the sample three times and record the chromatograms.
-
Calculate the average USP Tailing Factor for the analyte peak.
-
Re-equilibrate the system thoroughly with Condition B mobile phase.
-
Inject the sample three times and record the chromatograms.
-
Calculate the average USP Tailing Factor for the analyte peak.
-
-
Analysis: Compare the peak shapes and tailing factors obtained under both conditions. A tailing factor closer to 1.0 indicates a better peak shape. The low pH condition is expected to yield a significantly improved, more symmetrical peak.
Visualizations
Troubleshooting Workflow for Peak Tailing
This diagram illustrates a logical workflow for diagnosing and solving the common problem of peak tailing for basic compounds.
Caption: A step-by-step troubleshooting workflow for resolving peak tailing issues.
Mechanism of Silanol Interaction and Mitigation
This diagram shows how acidic mobile phase mitigates the secondary ionic interactions responsible for peak tailing.
Caption: How low pH neutralizes silanols to prevent peak tailing of basic analytes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. support.waters.com [support.waters.com]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. agilent.com [agilent.com]
- 9. waters.com [waters.com]
- 10. academic.oup.com [academic.oup.com]
- 11. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 16. uhplcs.com [uhplcs.com]
Addressing isotopic cross-talk with deuterated tolterodine standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to isotopic cross-talk when using deuterated tolterodine standards in quantitative LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk in the context of using deuterated tolterodine?
A1: Isotopic cross-talk, or isotopic interference, occurs when the mass spectral signal of the analyte (tolterodine) overlaps with the signal of its deuterated internal standard (e.g., tolterodine-d6).[1] This can happen in two primary ways:
-
Contribution from Analyte to Internal Standard: Due to the natural abundance of heavy isotopes like ¹³C, a small percentage of unlabeled tolterodine molecules will have a mass that is one or more mass units higher than its monoisotopic mass. If the mass difference between tolterodine and its deuterated standard is small, these isotopic peaks can overlap with the mass of the internal standard, artificially inflating its signal.[2]
-
Contribution from Internal Standard to Analyte: The deuterated tolterodine standard may contain a small amount of the unlabeled tolterodine as an impurity from its synthesis.[2][3] This impurity will contribute to the analyte's signal, causing a positive bias, especially at the lower limit of quantification (LLOQ).[3][4]
Q2: Why is a deuterated internal standard considered the "gold standard" for tolterodine analysis?
A2: Deuterated internal standards are considered the gold standard for quantitative LC-MS/MS because they are chemically almost identical to the analyte.[5] This similarity ensures they exhibit nearly identical behavior during sample preparation, chromatography, and ionization.[5][6] This allows the internal standard to effectively compensate for variability in sample extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise results.[3][5]
Q3: What are the ideal purity requirements for a deuterated tolterodine standard?
A3: For reliable and accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity.[3] The generally accepted requirements are summarized in the table below. High purity ensures that the internal standard does not introduce interferences or contribute to the analyte signal.[3][4]
| Purity Type | Recommended Level | Rationale |
| Chemical Purity | >99%[3][4] | Prevents interference from other compounds that could affect the accuracy and precision of the assay.[4] |
| Isotopic Enrichment | ≥98%[3][4] | Minimizes the amount of unlabeled tolterodine present as an impurity, which can cause overestimation of the analyte's concentration.[3][4] |
Q4: How many deuterium atoms are optimal for a tolterodine internal standard?
A4: Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms.[3][5] The ideal number for tolterodine-d(n) is sufficient to shift its mass-to-charge ratio (m/z) outside the natural isotopic distribution of unlabeled tolterodine to prevent cross-talk.[5] A mass difference of at least 4-5 Da is often recommended to minimize this interference.[2] For example, tolterodine-d6 is commonly used.[7]
Troubleshooting Guides
This section addresses specific issues researchers may encounter during their experiments.
Issue 1: Signal for unlabeled tolterodine is detected in blank samples containing only the deuterated standard.
-
Question: I prepared a blank sample (matrix + deuterated tolterodine) and see a peak at the MRM transition for unlabeled tolterodine. What is the cause?
-
Answer: This is a classic sign of isotopic impurity in your deuterated internal standard.[1] The deuterated tolterodine you are using likely contains a small percentage of the non-deuterated (d0) form as an impurity from the manufacturing process.[2][3] This will produce a false positive signal in your blank and quality control (QC) samples.[1]
-
Troubleshooting Steps:
-
Assess Purity: Inject a high-concentration solution of the deuterated tolterodine standard alone and monitor the MRM transition for the unlabeled analyte.[5] A significant signal confirms the presence of the unlabeled impurity.
-
Consult Certificate of Analysis (CoA): Review the CoA provided by the supplier for the stated isotopic purity of the standard.[5]
-
Contact Supplier: If the level of unlabeled analyte is unacceptably high, contact the supplier to obtain a higher purity batch.[5]
-
Issue 2: The calibration curve for tolterodine is non-linear, showing a positive bias at higher concentrations.
-
Question: My calibration curve is bending upwards at the high end of the concentration range. Why is this happening?
-
Answer: This non-linearity is often caused by isotopic cross-talk from the analyte to the internal standard.[8] At high concentrations of unlabeled tolterodine, its naturally occurring heavy isotope peaks (e.g., M+1, M+2 due to ¹³C) can contribute significantly to the signal of the deuterated internal standard, especially if the mass difference is small.[2][8] This artificially increases the internal standard's response, which in turn inflates the calculated analyte/internal standard ratio, leading to a positive bias.
-
Troubleshooting Steps:
-
Assess Cross-Talk: Prepare a series of calibration standards without adding the internal standard. Analyze these samples while monitoring the MRM transition of the deuterated standard. A signal that increases with the analyte concentration confirms cross-talk.[2]
-
Optimize IS Concentration: Increasing the concentration of the internal standard can sometimes reduce the relative contribution of the analyte's isotopic signal, improving linearity.[2]
-
Increase Mass Difference: If possible, switch to a deuterated standard with more deuterium atoms (e.g., tolterodine-d7 or higher) to further separate the mass signals of the analyte and the standard.[1]
-
Use a Non-Linear Fit: A non-linear calibration function that mathematically corrects for the known isotopic contribution can be used to achieve more accurate quantification.[8]
-
Issue 3: The deuterated internal standard signal is unstable or decreases over time.
-
Question: I'm observing a drifting or decreasing signal for my deuterated tolterodine standard throughout my analytical run. What could be the cause?
-
Answer: This issue may be due to deuterium-hydrogen back-exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent (e.g., mobile phase).[5] This is more likely if the deuterium labels are on chemically labile sites (like -OH or -NH) and can be accelerated by acidic or basic conditions or elevated temperatures.[3][5][9]
-
Troubleshooting Steps:
-
Check Label Position: Ensure the deuterium labels on your tolterodine standard are on stable positions, such as an aromatic ring or a carbon atom not prone to enolization.
-
Conduct Stability Tests: Incubate the deuterated standard in your sample diluent and mobile phase for a time equivalent to your longest run time. Re-inject and check for a decrease in the standard's signal or an increase in the unlabeled analyte's signal.[2][5]
-
Adjust pH and Temperature: Avoid highly acidic or basic mobile phases if possible and minimize sample storage time at room temperature.[3][9]
-
Consider ¹³C or ¹⁵N Standards: If H/D exchange is unavoidable, using an internal standard labeled with stable isotopes like ¹³C or ¹⁵N is a more stable, albeit often more expensive, alternative.[2]
-
Experimental Protocols
Protocol 1: Assessing Isotopic Purity of Deuterated Tolterodine Standard
-
Objective: To quantify the amount of unlabeled tolterodine (d0) present as an impurity in the deuterated internal standard stock.
-
Methodology:
-
Prepare a High-Concentration IS Solution: Prepare a solution of the deuterated tolterodine standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration significantly higher than that used in your analytical method (e.g., 1 µg/mL).[3]
-
LC-MS/MS Analysis: Inject this high-concentration solution directly onto the LC-MS/MS system.
-
Data Acquisition: Monitor the MRM transitions for both the deuterated standard (e.g., tolterodine-d6) and the unlabeled analyte (tolterodine).
-
Data Analysis:
-
Integrate the peak area for any signal observed in the unlabeled tolterodine channel.
-
Integrate the peak area for the signal in the deuterated tolterodine channel.
-
Calculate the percentage of unlabeled impurity using the following formula: % Impurity = (Peak Area of Unlabeled Tolterodine / Peak Area of Deuterated Tolterodine) x 100%
-
-
Acceptance Criteria: The amount of unlabeled impurity should be minimal, ideally contributing less than 5% to the response of the LLOQ sample.
-
Protocol 2: Evaluating Isotopic Cross-Talk from Analyte to Internal Standard
-
Objective: To determine the contribution of naturally occurring isotopes from unlabeled tolterodine to the signal of the deuterated internal standard.[2]
-
Methodology:
-
Prepare Analyte-Only Standards: Prepare a full set of calibration standards (from LLOQ to ULOQ) containing only the unlabeled tolterodine in the blank matrix. Do not add the deuterated internal standard. [2][10]
-
Sample Processing: Process these samples using your established extraction procedure. In the step where the internal standard would normally be added, add the equivalent volume of solvent instead.[10]
-
LC-MS/MS Analysis: Analyze the extracted samples using your LC-MS/MS method.
-
Data Acquisition: Monitor the MRM transition for the deuterated internal standard.
-
Data Analysis:
-
Measure the peak area of the signal observed in the internal standard's channel for each calibration standard.[2]
-
Plot the observed peak area in the IS channel against the concentration of the unlabeled analyte. A linear relationship with a positive slope confirms isotopic cross-talk.[2]
-
Calculate the percent cross-talk at the ULOQ: % Cross-Talk = (Peak Area in IS Channel for ULOQ / Peak Area of IS in a Zero Sample with IS) x 100%
-
-
Visualizations
Caption: Logical relationship between causes, effects, and diagnostic tests for isotopic cross-talk.
Caption: Experimental workflow for troubleshooting the source of isotopic cross-talk.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Stability of rac 5-Hydroxymethyl Tolterodine-d14 in plasma samples
A comprehensive compilation of SEO-driven, long-tail keywords has been developed for scientific researchers working with "Spisulosine-d3." The keywords are meticulously categorized based on five distinct researcher intents: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative. This structured list is designed to guide the creation of targeted and effective scientific content.
| Category | Long-tail Keyword |
| Foundational & Exploratory | What is Spisulosine-d3 and its chemical structure |
| Spisulosine-d3 mechanism of action in cancer cells | |
| Biological activity of deuterated Spisulosine | |
| Spisulosine-d3 as a tracer in metabolic studies | |
| Discovery and origin of Spisulosine | |
| Antiproliferative properties of Spisulosine-d3 | |
| Spisulosine-d3's role in inducing apoptosis | |
| Intracellular ceramide accumulation by Spisulosine-d3 | |
| PKCζ activation pathway and Spisulosine-d3 | |
| Spisulosine-d3 synonyms and alternative names (ES-285-d3) | |
| Physical and chemical properties of Spisulosine-d3 | |
| Commercial suppliers of Spisulosine-d3 for research | |
| Spisulosine-d3 safety and handling guidelines | |
| Literature review on Spisulosine and its analogs | |
| Spisulosine-d3's potential therapeutic applications | |
| Methodological & Application | Using Spisulosine-d3 as an internal standard in LC-MS |
| Quantitative analysis of sphingolipids with Spisulosine-d3 | |
| Spisulosine-d3 protocol for mass spectrometry | |
| NMR spectroscopy applications of Spisulosine-d3 | |
| GC-MS methods utilizing Spisulosine-d3 | |
| Spisulosine-d3 in clinical mass spectrometry assays | |
| Isotope dilution mass spectrometry with Spisulosine-d3 | |
| Cell culture experiments using Spisulosine-d3 | |
| Spisulosine-d3 as a stable isotope-labeled inhibitor | |
| Pharmacokinetic studies with deuterated Spisulosine | |
| Spisulosine-d3 for in vivo cell-based assays | |
| Sample preparation techniques for Spisulosine-d3 analysis | |
| Spisulosine-d3 solution preparation and storage | |
| Spisulosine-d3 in prostate cancer cell line studies (PC-3, LNCaP) | |
| Monitoring ceramide levels with Spisulosine-d3 | |
| Troubleshooting & Optimization | Troubleshooting Spisulosine-d3 signal suppression in MS |
| Optimizing Spisulosine-d3 LC-MS/MS parameters | |
| Common issues in Spisulosine-d3 synthesis and purification | |
| Preventing deuterium-hydrogen exchange in Spisulosine-d3 | |
| Spisulosine-d3 stability in different solvents and temperatures | |
| Improving peak shape and resolution for Spisulosine-d3 | |
| Matrix effects in Spisulosine-d3 quantification | |
| Minimizing ion suppression with Spisulosine-d3 internal standard | |
| Spisulosine-d3 quantification in complex biological matrices | |
| Addressing poor recovery of Spisulosine-d3 during extraction | |
| Spisulosine-d3 degradation pathways and byproducts | |
| Optimizing injection volume for Spisulosine-d3 analysis | |
| Calibration curve issues with Spisulosine-d3 | |
| Contamination sources in Spisulosine-d3 experiments | |
| Enhancing the ionization efficiency of Spisulosine-d3 | |
| Validation & Comparative | Validation of Spisulosine-d3 as an internal standard |
| Spisulosine vs. Spisulosine-d3 in bioanalytical assays | |
| Comparing Spisulosine-d3 to other sphingolipid internal standards | |
| Accuracy and precision of Spisulosine-d3 quantification methods | |
| Linearity and range of Spisulosine-d3 in calibration curves | |
| Spisulosine-d3 method validation according to FDA/ICH guidelines | |
| Cross-validation of analytical methods using Spisulosine-d3 | |
| Inter-laboratory comparison of Spisulosine-d3 analysis | |
| Spisulosine-d3 stability assessment for long-term storage | |
| Comparative analysis of Spisulosine-d3 and C13-labeled standards | |
| Evaluating the isotopic purity of Spisulosine-d3 | |
| Spisulosine-d3 performance in different mass spectrometers | |
| Cost-benefit analysis of using Spisulosine-d3 as an internal standard | |
| Assessing the kinetic isotope effect of Spisulosine-d3 | |
| Spisulosine-d3 versus structural analog internal standards |
Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS/MS
Welcome to our dedicated support center for addressing common challenges encountered when using deuterated internal standards (D-IS) in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a deuterated internal standard in LC-MS/MS analysis?
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium.[1] Its primary function is to serve as an internal reference to correct for variations that can occur during sample preparation and analysis.[1] Since the D-IS is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1][2] By adding a known quantity of the D-IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the D-IS's response is used for quantification, leading to more accurate and precise results.
Q2: What are the ideal characteristics of a deuterated internal standard?
For reliable and accurate quantification, a deuterated internal standard should possess both high chemical and isotopic purity.[2]
| Characteristic | Recommendation | Rationale |
| Chemical Purity | >99%[1][2] | Ensures that no other compounds are present that could cause interfering peaks in the chromatogram.[1] |
| Isotopic Enrichment | ≥98%[1][2] | Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[1][2] |
| Number of Deuterium Atoms | 2 to 10[1][2] | A sufficient number of deuterium atoms is necessary to ensure the mass-to-charge ratio (m/z) of the D-IS is clearly resolved from the natural isotopic distribution of the analyte, preventing analytical interference.[1][2] However, excessive deuteration can sometimes lead to chromatographic separation from the analyte.[1] |
| Label Position | Stable, non-exchangeable positions (e.g., aromatic rings)[2] | Placing deuterium on chemically stable parts of the molecule prevents exchange with hydrogen atoms from the solvent, which would alter the concentration of the deuterated standard over time.[2] Avoid labeling on heteroatoms (e.g., -OH, -NH) where exchange is more likely.[2][3] |
Troubleshooting Guides
Below are common issues encountered when using deuterated internal standards, along with systematic troubleshooting steps.
Issue 1: Poor Precision and Inaccurate Quantification
Symptoms:
-
High coefficient of variation (%CV) in quality control (QC) samples.
-
Inaccurate measurement of sample concentrations.
-
Inconsistent analyte to internal standard area ratios across the analytical run.
Potential Causes & Troubleshooting Steps:
Caption: Troubleshooting workflow for poor precision and accuracy.
1. Chromatographic Separation of Analyte and Internal Standard
-
Problem: The deuterated internal standard has a slightly different retention time than the analyte. This is known as the "isotope effect".[2] If they do not co-elute perfectly, they may be affected differently by matrix components, leading to inadequate correction for ion suppression or enhancement.[2][4]
-
Troubleshooting:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard. A visible separation indicates a potential issue.[2]
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to achieve better co-elution.[1][2] Modifying the column temperature can also alter selectivity.[1]
-
Consider Alternative Isotopes: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[1][5]
-
2. Isotopic Contribution from the Internal Standard
-
Problem: The deuterated internal standard contains a significant amount of the unlabeled analyte.[2] This unlabeled impurity will contribute to the analyte's signal, causing a positive bias in the results, especially at low concentrations.[1][2]
-
Troubleshooting:
-
Assess Purity: Inject a high concentration of the internal standard solution without the analyte to check for any signal at the analyte's mass transition.[2]
-
Consult Certificate of Analysis (CoA): Review the CoA for the stated isotopic and chemical purity of the standard.[2]
-
Contact Supplier: If significant unlabeled analyte is detected, contact the supplier for a higher purity batch.[2]
-
3. In-Source Fragmentation of the Internal Standard
-
Problem: The deuterated internal standard loses a deuterium atom in the mass spectrometer's ion source and contributes to the analyte's signal.
-
Troubleshooting:
-
Optimize MS Conditions: Adjust source parameters such as collision energy and cone voltage to minimize in-source fragmentation.[2]
-
Select Stable Labeling Position: Choose a deuterated standard where the labels are on chemically stable positions of the molecule (e.g., aromatic rings) and not on exchangeable sites (e.g., -OH, -NH).[2]
-
Issue 2: Drifting Internal Standard Signal
Symptoms:
-
The peak area of the internal standard systematically decreases or increases over the course of an analytical run.
Potential Causes & Troubleshooting Steps:
Caption: Troubleshooting workflow for a drifting internal standard signal.
1. Deuterium-Hydrogen Back-Exchange
-
Problem: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent (back-exchange).[2] This is more likely to occur with labels at acidic or basic sites and can be exacerbated by the pH of the mobile phase or sample diluent.[2][3] This effectively changes the concentration of the deuterated standard over time.
-
Troubleshooting:
-
Evaluate Solvent Stability: Incubate the internal standard in the sample diluent and mobile phase for a period equivalent to the run time and re-inject to see if the signal of the unlabeled analyte increases.[2]
-
Check pH: Avoid highly acidic or basic conditions during sample preparation and storage if your D-IS has labile deuterium atoms.[1]
-
Control Temperature: Elevated temperatures can accelerate the rate of isotopic exchange. Store D-IS solutions and samples at low temperatures (e.g., 4°C or -20°C).[1]
-
2. System Carryover or Adsorption
-
Problem: The internal standard may adsorb to parts of the LC system, leading to carryover between injections and a drifting signal.
-
Troubleshooting:
-
Improve Wash Steps: Use a stronger wash solvent in the autosampler and extend the wash time.[2]
-
Passivate the System: Make several injections of a high-concentration standard to saturate active sites in the system before running samples.[2]
-
Check for Contamination: Clean the ion source and other parts of the mass spectrometer.[2]
-
Issue 3: Inadequate Correction for Matrix Effects
Symptoms:
-
Poor accuracy and precision in matrix-based samples compared to standards prepared in a neat solution.
-
Analyte-to-internal standard ratio changes between different lots of biological matrix.[6]
Potential Causes & Troubleshooting Steps:
Caption: Troubleshooting workflow for matrix effect issues.
1. Differential Matrix Effects
-
Problem: Even a slight chromatographic separation between the analyte and the D-IS can expose them to different co-eluting matrix components as they enter the mass spectrometer, leading to differential ion suppression or enhancement.[1][4] It cannot be assumed that a deuterated internal standard will always correct for matrix effects.[4][7]
-
Troubleshooting:
2. High Concentration of Interfering Matrix Components
-
Problem: The concentration of matrix components is so high that it affects the ionization of both the analyte and the internal standard.
-
Troubleshooting:
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to ensure that the calibration curve accurately reflects the matrix effects.[1]
-
Improve Sample Preparation: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[1]
-
Dilution: Diluting your samples can reduce the concentration of matrix components and mitigate their effect on ionization.[1]
-
Experimental Protocols
Protocol 1: Assessing Isotopic Contribution of the Deuterated Internal Standard
Objective: To determine the isotopic purity of the deuterated internal standard and quantify the contribution of the unlabeled analyte.
Methodology:
-
Prepare a High-Concentration D-IS Solution: Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration significantly higher than what is used in the analytical method.[1]
-
Acquire Full Scan Mass Spectra: Infuse the D-IS solution directly into the mass spectrometer or perform an LC-MS analysis with a wide mass range to observe the isotopic distribution.[1]
-
Data Analysis:
-
Identify the peak corresponding to the unlabeled analyte (M+0) and the peaks for the deuterated species (e.g., M+3, M+4, etc.).[1]
-
Calculate the percentage of the unlabeled analyte relative to the main deuterated peak. This will give you an indication of the isotopic purity.
-
Protocol 2: Post-Column Infusion Experiment to Evaluate Matrix Effects
Objective: To identify regions of ion suppression or enhancement throughout the chromatographic run.
Methodology:
-
Set up the Infusion: Use a T-junction to introduce a constant flow of a solution containing both the analyte and the deuterated internal standard into the LC flow path after the analytical column but before the mass spectrometer.
-
Inject Blank Matrix: Inject a blank matrix sample that has been through the entire sample preparation process.[1]
-
Monitor the Signal: Monitor the signal of the infused analyte and D-IS throughout the chromatographic run.[1]
-
Data Interpretation:
-
A stable baseline indicates no matrix effects.
-
A dip in the baseline indicates ion suppression at that retention time.[1]
-
A rise in the baseline indicates ion enhancement.[1]
-
By comparing the retention time of your analyte with the regions of suppression or enhancement, you can determine if matrix effects are a likely issue.
-
References
Minimizing ion suppression for tolterodine and its metabolite
- 1. Mutational Analysis of Branching in Pea. Evidence That Rms1 and Rms5 Regulate the Same Novel Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mutational analysis of branching in pea. Evidence that Rms1 and Rms5 regulate the same novel signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
Validation & Comparative
Comparative Analysis of Tolterodine Quantification: Accuracy and Precision Utilizing 5-HMT-d14 as an Internal Standard
This guide provides a detailed comparison of analytical methodologies for the quantification of tolterodine, with a specific focus on the accuracy and precision achieved when using 5-hydroxymethyl tolterodine-d14 (5-HMT-d14) as an internal standard. The data and protocols presented are intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.
Tolterodine is a competitive muscarinic receptor antagonist used to treat overactive bladder.[1] Accurate and precise measurement of tolterodine and its pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT), in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as 5-HMT-d14, is a common strategy in mass spectrometry-based assays to improve accuracy and precision by correcting for variability in sample preparation and instrument response.
Quantitative Data Comparison
The following tables summarize the performance characteristics of different analytical methods for the quantification of tolterodine and its active metabolite, 5-HMT.
Table 1: Performance of LC-MS/MS Method for Tolterodine Analysis
| Parameter | Performance Characteristics | Reference |
| Internal Standard | 5-hydroxy methyl tolterodine-d14 | [2] |
| Linearity Range | 20.00–5000.00 pg/mL | [2] |
| Intra-day Precision (%CV) | 0.62–6.36% | [2] |
| Inter-day Precision (%CV) | 1.73–4.84% | [2] |
| Intra-day Accuracy | 98.75–103.56% | [2] |
| Inter-day Accuracy | 99.20–104.40% | [2] |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL | [3] |
| Mean Recovery | 107.14% | [3] |
Table 2: Performance of LC-MS/MS Method for 5-Hydroxymethyl Tolterodine (5-HMT) Analysis
| Parameter | Performance Characteristics | Reference |
| Internal Standard | 5-hydroxy methyl tolterodine-d14 | [2] |
| Linearity Range | 20.00–5000.00 pg/mL | [2] |
| Intra-day Precision (%CV) | 1.38–4.22% | [2] |
| Inter-day Precision (%CV) | 1.62–4.25% | [2] |
| Intra-day Accuracy | 98.08–104.67% | [2] |
| Inter-day Accuracy | 98.73–103.06% | [2] |
| Lower Limit of Quantification (LLOQ) | 0.025 ng/mL | [4] |
Table 3: Alternative and Comparative Analytical Methods for Tolterodine
| Analytical Method | Internal Standard | Linearity Range | Accuracy/Recovery | Precision (%RSD) | Reference |
| RP-HPLC | Not specified | 10.0 – 60.0 µg/mL | 98% to 102% | < 1% | [1] |
| RP-HPLC | Not specified | 5-30 μg/mL | 100.36% | Not specified | [5] |
| LC-MS/MS | Tolterodine-d6 | 20.00–5000.00 pg/mL | 98.75–104.40% | 0.62–6.36% | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results.
LC-MS/MS Method for Tolterodine and 5-HMT in Rat Plasma [2]
-
Sample Preparation: Liquid-liquid extraction was employed to extract tolterodine, 5-HMT, and their respective internal standards (tolterodine-d6 and 5-HMT-d14) from rat plasma.
-
Chromatographic Separation:
-
Column: Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 μm).
-
Mobile Phase: Isocratic elution with 10 mM ammonium acetate and acetonitrile (20:80, v/v).
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Mode: Multiple reaction monitoring (MRM) in positive ion mode.
-
MRM Transitions:
-
Tolterodine: m/z 326.1→147.1
-
Tolterodine-d6 (IS): m/z 332.3→153.1
-
5-HMT: m/z 342.2→223.1
-
5-HMT-d14 (IS): m/z 356.2→223.1
-
-
RP-HPLC Method for Tolterodine in Pharmaceutical Dosage Forms [1]
-
Chromatographic Separation:
-
Column: Hypersil BDS C18 (250mm x 4.0mm, 5µ).
-
Mobile Phase: A gradient program with Potassium Phosphate pH 4.5 and acetonitrile.
-
Detection: UV at 205 nm.
-
-
Method Validation: The method was validated according to International Council for Harmonisation (ICH) guidelines, demonstrating good linearity, precision, and reproducibility.[1]
Visualizations
Metabolic Pathway of Tolterodine
After oral administration, tolterodine is metabolized in the liver, primarily through two pathways: hydroxylation to form the active metabolite 5-hydroxymethyl tolterodine (5-HMT), and N-dealkylation.[1][6] The formation of 5-HMT is catalyzed by the enzyme CYP2D6.[6]
General Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the bioanalysis of tolterodine using LC-MS/MS.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.vensel.org [pubs.vensel.org]
- 6. scialert.net [scialert.net]
A Comparative Guide to Internal Standards for Tolterodine Analysis: 5-Hydroxymethyl Tolterodine-d14 vs. Tolterodine-d6
In the bioanalysis of the antimuscarinic agent tolterodine, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics, thereby compensating for variations during sample processing and analysis. This guide provides a comparative overview of two commonly used deuterated internal standards: 5-Hydroxymethyl Tolterodine-d14 and Tolterodine-d6.
While both compounds serve as excellent internal standards, their optimal application differs. Tolterodine-d6 is the isotopic analog of the parent drug, tolterodine, and is therefore the gold standard for its quantification. 5-Hydroxymethyl Tolterodine-d14 is the deuterated version of tolterodine's primary active metabolite and is the ideal internal standard for the quantification of this metabolite. This distinction is critical in pharmacokinetic studies where the simultaneous measurement of both the parent drug and its active metabolite is often required.[3]
Performance Comparison
The selection of an internal standard is guided by its structural similarity to the analyte. A stable isotope-labeled version of the analyte is considered the most suitable choice as it ensures the closest possible physicochemical properties.[4][5]
| Feature | 5-Hydroxymethyl Tolterodine-d14 as IS for Tolterodine | Tolterodine-d6 as IS for Tolterodine |
| Structural Similarity | High, but with a key metabolic modification (hydroxymethyl group). | Identical, with deuterium labeling. |
| Chromatographic Behavior | Likely to have a slightly different retention time than tolterodine due to increased polarity. | Co-elutes with tolterodine. |
| Extraction Recovery | May differ slightly from tolterodine due to differences in polarity. | Expected to be nearly identical to tolterodine. |
| Ionization Efficiency | May have a slightly different ionization efficiency in the mass spectrometer source. | Expected to have the same ionization efficiency as tolterodine. |
| Primary Application | Ideal internal standard for the quantification of the 5-hydroxymethyl tolterodine metabolite. | Ideal internal standard for the quantification of tolterodine. |
Experimental Data
A validated LC-MS/MS method for the simultaneous quantification of tolterodine and its 5-hydroxymethyl metabolite in rat plasma utilized tolterodine-d6 as the internal standard for tolterodine and 5-hydroxymethyl tolterodine-d14 for the metabolite.[1][3] The method demonstrated excellent accuracy and precision for both analytes, underscoring the suitability of using the corresponding deuterated analog as the internal standard for each.
Table 1: Intra-day and Inter-day Precision and Accuracy for the Quantification of Tolterodine and 5-Hydroxymethyl Tolterodine using their Respective Deuterated Internal Standards.[3]
| Analyte | Concentration (pg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Tolterodine | 20.00 | 6.36 | 4.84 | 103.56 | 104.40 |
| 40.00 | 2.38 | 2.91 | 98.75 | 99.20 | |
| 2500.00 | 0.62 | 1.73 | 101.40 | 101.92 | |
| 4000.00 | 1.12 | 2.12 | 100.25 | 100.80 | |
| 5-Hydroxymethyl Tolterodine | 20.00 | 4.22 | 4.25 | 104.67 | 103.06 |
| 40.00 | 2.15 | 2.88 | 98.08 | 98.73 | |
| 2500.00 | 1.38 | 1.62 | 101.84 | 102.12 | |
| 4000.00 | 1.98 | 2.05 | 100.65 | 101.15 |
Experimental Protocols
The following is a detailed methodology for the simultaneous quantification of tolterodine and 5-hydroxymethyl tolterodine using tolterodine-d6 and 5-hydroxymethyl tolterodine-d14 as internal standards, respectively.[1][3]
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of rat plasma, add 25 µL of the internal standard working solution (containing tolterodine-d6 and 5-hydroxymethyl tolterodine-d14).
-
Vortex for 30 seconds.
-
Add 100 µL of 5% ammonia solution and vortex for another 30 seconds.
-
Add 2.5 mL of the extraction solvent (ethyl acetate) and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
Chromatographic Conditions
-
LC System: Shimadzu HPLC system
-
Column: Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)
-
Mobile Phase: 10 mM ammonium acetate and acetonitrile (20:80 v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 20°C
-
Injection Volume: 10 µL
Mass Spectrometric Conditions
-
Mass Spectrometer: AB Sciex API-4000 triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Tolterodine: m/z 326.1 → 147.1
-
Tolterodine-d6: m/z 332.3 → 153.1
-
5-Hydroxymethyl Tolterodine: m/z 342.2 → 223.1
-
5-Hydroxymethyl Tolterodine-d14: m/z 356.2 → 223.1
-
Visualizations
Metabolic Pathway of Tolterodine
References
- 1. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
A Comparative Guide to Linearity and Recovery in Tolterodine Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of linearity and recovery experiments for the bioanalysis of tolterodine, a competitive muscarinic receptor antagonist. The data presented is compiled from various validated analytical methods, offering insights into the performance of different techniques. This document is intended to assist researchers in selecting and developing robust bioanalytical methods for tolterodine quantification in biological matrices.
Quantitative Data Summary
The following tables summarize the linearity and recovery data from different bioanalytical methods for tolterodine.
Table 1: Comparison of Linearity Parameters for Tolterodine Bioanalysis
| Analytical Method | Biological Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Rat Plasma | 20.00–5000.00 pg/mL | >0.9998 | [1][2] |
| LC-MS/MS | Human Plasma | 0.025–10.0 ng/mL | >0.99 | [3][4] |
| LC/MS/MS | Human Plasma | Not Specified | 0.9998 | [5] |
| HPLC | Human Plasma | 20 to 100 µg/mL | Not Specified | [6] |
| HPLC | Not Specified | 5 to 25 µg/ml | 0.99 | [7] |
| RP-HPLC | Human Plasma | 5.0 to 30.0 μg/mL | 0.999 | [6] |
Table 2: Comparison of Recovery Data for Tolterodine Bioanalysis
| Analytical Method | Biological Matrix | Extraction Method | Recovery (%) | Reference |
| LC-MS/MS | Rat Plasma | Liquid-Liquid Extraction | 88.35 - 98.32 | [1] |
| LC/MS/MS | Human Plasma | Not Specified | 107.135 | [5] |
| RP-HPLC | Human Plasma | Protein Precipitation | 98.1 - 100.2 | [6] |
| HPLC | Not Specified | Not Specified | ~100 | [7] |
Experimental Protocols
Below are detailed methodologies for linearity and recovery experiments as described in the cited literature.
1. Linearity Experiment Protocol (Based on LC-MS/MS Method)
-
Objective: To establish the linear relationship between the concentration of tolterodine in a biological matrix and the analytical instrument's response.
-
Procedure:
-
Preparation of Calibration Standards: A stock solution of tolterodine is prepared in a suitable solvent (e.g., methanol). A series of calibration standards are prepared by spiking blank biological matrix (e.g., rat plasma) with known concentrations of tolterodine to achieve a specific concentration range (e.g., 20.00–5000.00 pg/mL). A blank sample (matrix without analyte) and a zero sample (matrix with internal standard) are also prepared.
-
Sample Extraction: The calibration standards, along with quality control (QC) samples, are extracted using a validated procedure such as liquid-liquid extraction with tert-butyl methyl ether.[1] An internal standard (e.g., tolterodine-d6) is added to all samples before extraction to correct for variability.
-
Chromatographic Analysis: The extracted samples are injected into an LC-MS/MS system. Chromatographic separation is achieved on a suitable column (e.g., Ascentis Express RP amide) with an isocratic mobile phase (e.g., 10 mM ammonium acetate and acetonitrile in a 20:80 v/v ratio).[1]
-
Data Analysis: The peak area ratios of tolterodine to the internal standard are plotted against the nominal concentrations of the calibration standards. A linear regression analysis is performed, and the correlation coefficient (r²) is calculated. The acceptance criterion for linearity is typically an r² value of ≥ 0.99.
-
2. Recovery Experiment Protocol (Based on LC-MS/MS Method)
-
Objective: To determine the efficiency of the extraction procedure by comparing the analytical response of an analyte extracted from a biological matrix to the response of the pure analyte standard.
-
Procedure:
-
Sample Preparation: Three sets of samples are prepared:
-
Set A: Tolterodine is spiked into the biological matrix and then extracted.
-
Set B: The biological matrix is first extracted, and then tolterodine is added to the extracted matrix.
-
Set C: A pure standard solution of tolterodine at the corresponding concentration.
-
-
Analysis: All three sets of samples are analyzed using the validated LC-MS/MS method.
-
Calculation: The recovery is calculated by comparing the mean peak area of Set A to the mean peak area of Set B or Set C. The formula is: Recovery (%) = (Mean peak area of extracted samples / Mean peak area of post-extraction spiked samples) x 100
-
Acceptance Criteria: The recovery of the analyte should be consistent, precise, and reproducible. While specific acceptance criteria can vary, high and consistent recovery is desirable. For example, one study reported recovery values for tolterodine ranging from 88.35% to 98.32% at different concentrations.[1]
-
Visualizations
The following diagrams illustrate the experimental workflow for bioanalytical method validation, focusing on linearity and recovery experiments.
References
- 1. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LC–MS–MS Separation and Simultaneous Determination of Tolterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine in Human Plasma | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLC method for tolterodine tartrate stability validation. [wisdomlib.org]
Determining the Limit of Detection for Tolterodine in Plasma: A Comparative Guide
For researchers, scientists, and professionals in drug development, establishing a reliable and sensitive method for quantifying tolterodine in plasma is crucial for pharmacokinetic and bioequivalence studies. The limit of detection (LOD) and the lower limit of quantification (LLOQ) are key performance characteristics of these bioanalytical methods. This guide provides a comparison of different analytical techniques and their established LLOQ for tolterodine in plasma, supported by detailed experimental protocols.
Comparison of Analytical Methods
The primary methods for the quantification of tolterodine in plasma are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is generally favored for its high sensitivity and specificity.
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | LC-MS/MS Method 3 | GC-MS Method |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL | 0.025 ng/mL[1] | 49 pg/mL (0.049 ng/mL)[2] | 0.5 ng/mL[3] |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Liquid-Liquid Extraction (LLE)[1] | Liquid-Liquid Extraction (LLE)[2] | Liquid-Liquid or Solid-Phase Extraction (SPE)[3] |
| Chromatography Column | Not Specified | Luna Phenyl-hexyl (100 x 2.0 mm, 3 µm)[1] | Silica column (30mm x 4.6mm, 3µm)[2] | Capillary column |
| Mobile Phase | Ammonium acetate: Acetonitrile (20:80 v/v) | 10 mM ammonium formate buffer (pH 3.5)-methanol (10:90, v/v)[1] | Acetonitrile-20mM ammonium acetate (70:30, v/v)[2] | Not Applicable (Gas Carrier) |
| Detection | ESI positive mode | Electrospray Ionization (ESI) positive ion mode[1] | Electrospray positive-ion mode[2] | Selected Ion Monitoring (SIM) |
| Internal Standard | Propranolol | Not Specified in abstract | Propranolol[2] | Deuterium-labelled tolterodine[3] |
| Plasma Volume | 0.5 mL | 200 µL[1] | 0.5 mL[2] | Not Specified |
Experimental Protocols
A detailed experimental protocol for a highly sensitive LC-MS/MS method for the determination of tolterodine in human plasma is provided below. This protocol is based on a method with an LLOQ of 0.025 ng/mL.[1]
Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of human plasma in a microcentrifuge tube, add the internal standard.
-
Add 1 mL of methyl t-butyl ether as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Luna Phenyl-hexyl column (100 x 2.0 mm, 3 µm particles).[1]
-
Mobile Phase: 10 mM ammonium formate buffer (pH 3.5) and methanol in a 10:90 (v/v) ratio.[1]
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.[1]
-
Monitored Transitions: Specific precursor-to-product ion transitions for tolterodine and the internal standard would be monitored in Multiple Reaction Monitoring (MRM) mode.
Establishing the Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
The LLOQ is established as the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. According to the International Council for Harmonisation (ICH) M10 guidelines on bioanalytical method validation, the response of the LLOQ sample should be at least 5 times the response of the blank sample.[4][5] The LOD is the lowest concentration of analyte that can be reliably detected above the background noise, but not necessarily quantified with acceptable accuracy and precision.
The process involves:
-
Preparation of Calibration Standards: A series of calibration standards are prepared by spiking known concentrations of tolterodine into blank plasma. The concentration range should bracket the expected LLOQ.
-
Analysis of Blank Samples: Multiple sources of blank plasma are analyzed to assess for interfering peaks at the retention time of tolterodine.
-
Analysis of Spiked Samples: The calibration standards are analyzed, and the peak areas are recorded.
-
Evaluation of Signal-to-Noise Ratio: The signal-to-noise ratio for the lowest concentration standards is determined. A commonly accepted signal-to-noise ratio for LOD is 3:1, and for LLOQ is 10:1.
-
Assessment of Precision and Accuracy: The precision (%CV) and accuracy (%bias) are determined for the lowest standard that meets the signal-to-noise criteria. For the LLOQ, the precision should be ≤20% and the accuracy should be within ±20%.[4]
Workflow for LOD/LLOQ Determination
Caption: Experimental workflow for establishing the LOD and LLOQ of tolterodine in plasma.
References
- 1. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
A Comparative Guide to Tolterodine Pharmacokinetic Data from Multiple Laboratory Settings
This guide provides a comprehensive comparison of tolterodine pharmacokinetic data sourced from various research studies. It is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of tolterodine's performance and the methodologies used for its analysis.
Introduction to Tolterodine Pharmacokinetics
Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] Its pharmacokinetic profile is characterized by rapid absorption and extensive first-pass metabolism in the liver.[2][3] The primary metabolic pathway involves the cytochrome P450 2D6 (CYP2D6) enzyme, which converts tolterodine to its active 5-hydroxymethyl metabolite (5-HMT).[4][5] In individuals with low CYP2D6 activity, known as poor metabolizers (PMs), metabolism occurs via CYP3A4 to an inactive metabolite.[3][6] The "active moiety," which is the sum of unbound tolterodine and 5-HMT, is considered responsible for the therapeutic effect.[4][7]
Comparative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of tolterodine and its active moiety from different studies. These studies, while not direct inter-laboratory comparisons, provide data generated from various laboratory settings, offering a basis for comparison.
Table 1: Pharmacokinetic Parameters of Tolterodine Immediate-Release (IR) Formulation
| Parameter | Healthy Volunteers (Extensive Metabolizers) | Healthy Volunteers (Poor Metabolizers) | Reference |
| Tmax (h) | 1.6 (single dose), 1.2 (multiple dose) | Not Specified | [8] |
| t1/2 (h) | 2-3 | Not Specified | [2] |
| Cmax (ng/mL) | Varies with dose | Varies with dose | [7] |
| AUC (ng·h/mL) | Varies with dose | Varies with dose | [7] |
| Bioavailability (%) | Highly variable (10-70%) | Not Specified | [2] |
Table 2: Pharmacokinetic Parameters of Tolterodine Extended-Release (ER) Formulation (4 mg once daily)
| Parameter | Healthy Volunteers (Extensive Metabolizers) | Healthy Volunteers (Poor Metabolizers) | Reference |
| Tmax (h) | 4 (single and multiple dose) | Not Specified | [8] |
| Cmax (active moiety) | ~75% of IR formulation | Not Specified | [7] |
| AUC24 (active moiety) | Equivalent to IR 2mg twice daily | Not Specified | [7] |
| Trough Concentration | ~1.5-fold higher than IR | Not Specified | [7] |
Table 3: Comparison of Pharmacokinetic Variability between Fesoterodine and Tolterodine ER
| Parameter | Fesoterodine (Active Moiety: 5-HMT) | Tolterodine ER (Active Moiety: Tolterodine + 5-HMT) | Reference |
| Coefficient of Variation for AUC (EMs) | Up to 46% | Up to 87% | [6] |
| Coefficient of Variation for Cmax (EMs) | Up to 48% | Up to 87% | [6] |
| Range of Active Moiety Exposure (EMs and PMs) | Up to 7-fold | Up to 40-fold | [6] |
Experimental Protocols
Detailed methodologies for the quantification of tolterodine and its metabolites are crucial for interpreting and comparing pharmacokinetic data. The most common analytical technique cited is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Bioanalytical Method for Tolterodine and 5-HMT in Serum/Plasma:
-
Technique: Validated LC-MS/MS assay.[4]
-
Sample Preparation: Specific details on sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) are often proprietary to the performing laboratory but are crucial for method robustness.
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common separation technique.[9]
-
Mobile Phase Example: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate with pH adjustment) and organic solvents (e.g., acetonitrile and methanol).[9]
-
-
Detection: Tandem mass spectrometry provides high sensitivity and selectivity for the quantification of the parent drug and its metabolites.
-
Validation: Bioanalytical methods should be validated according to regulatory guidelines such as those from the ICH.[10][11] Validation parameters typically include:
-
Accuracy
-
Precision
-
Selectivity
-
Sensitivity (Lower Limit of Quantification)
-
Matrix effect
-
Stability (freeze-thaw, bench-top, long-term)
-
Example from a study comparing fesoterodine and tolterodine ER: [6]
-
Serum samples were analyzed for tolterodine and 5-HMT at Eurofins AvTech Laboratories, Inc. (Portage, MI, USA).
-
Plasma samples were analyzed for 5-HMT at Advion BioSciences, Inc. (Ithaca, NY, USA).
-
Precision: The precision estimates for quality control samples were ≤8.1% for serum tolterodine and ≤7.2% for serum 5-HMT.[6]
-
Accuracy: The accuracy for quality control samples ranged from 0.3% to 4.0% for serum tolterodine and -3.0% to 0.8% for serum 5-HMT.[6]
Visualizations
Metabolic Pathway of Tolterodine
Caption: Metabolic pathways of tolterodine in extensive and poor metabolizers.
General Bioanalytical Workflow for Pharmacokinetic Studies
Caption: A generalized workflow for a bioanalytical study of tolterodine.
Logical Relationship of Active Moiety Contribution
Caption: Contribution of tolterodine and its active metabolite to the therapeutic effect.
References
- 1. Tolterodine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple dose pharmacokinetics of a new once daily extended release tolterodine formulation versus immediate release tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Development and validation of a bioanalytical assay for the measurement of total and unbound teicoplanin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a bioanalytical assay for the measurement of total and unbound teicoplanin in human serum - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Bioequivalence Studies of Tolterodine Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of bioequivalence (BE) study requirements for different oral formulations of tolterodine, a muscarinic receptor antagonist primarily used for the treatment of overactive bladder. The information presented is synthesized from guidelines issued by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as well as from peer-reviewed scientific literature. This guide is intended to assist in the design and execution of bioequivalence studies for generic tolterodine products.
Comparison of Tolterodine Formulations
Tolterodine is most commonly available in two oral dosage forms: immediate-release (IR) tablets and extended-release (ER) capsules. The key difference lies in their drug release profiles, which directly impacts their pharmacokinetic properties and dosing frequency.
| Formulation Type | Dosing Frequency | Absorption Profile | Key Pharmacokinetic Characteristics |
| Immediate-Release (IR) Tablets | Twice daily | Rapid absorption, with peak plasma concentrations (Cmax) reached quickly. | Shorter time to Cmax, more pronounced peaks and troughs in plasma concentration. |
| Extended-Release (ER) Capsules | Once daily | Slower, more controlled release of the active ingredient over a prolonged period. | Flatter plasma concentration-time profile with lower Cmax and higher trough concentrations compared to IR formulations at steady state.[1][2] |
Regulatory Bioequivalence Study Recommendations
Both the FDA and EMA have established specific requirements for conducting bioequivalence studies for tolterodine formulations. The core principle is to demonstrate that the generic product is not significantly different in the rate and extent of absorption of the active moiety when administered at the same molar dose as the reference listed drug (RLD).
Study Design and Conditions
The recommended study designs vary depending on the formulation:
| Formulation | Regulatory Body | Recommended Study Design | Study Conditions |
| Immediate-Release (IR) Tablets | FDA & EMA | Single-dose, two-way crossover | Fasting |
| Extended-Release (ER) Capsules | FDA & EMA | Single-dose, two-way crossover | Fasting and Fed |
A "fed" study is crucial for extended-release formulations to assess the potential for dose dumping, where the presence of food might cause a rapid and unintended release of the drug.[3]
Key Pharmacokinetic Parameters and Acceptance Criteria
The bioequivalence assessment is based on a statistical comparison of key pharmacokinetic (PK) parameters for both tolterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).
| Parameter | Description | Acceptance Criteria |
| AUC0-t | Area under the plasma concentration-time curve from time zero to the last measurable concentration. | The 90% Confidence Interval (CI) of the geometric mean ratio (Test/Reference) must be within 80.00% to 125.00% .[4][5] |
| AUC0-∞ | Area under the plasma concentration-time curve from time zero extrapolated to infinity. | The 90% Confidence Interval (CI) of the geometric mean ratio (Test/Reference) must be within 80.00% to 125.00% .[5] |
| Cmax | Maximum (peak) plasma concentration. | The 90% Confidence Interval (CI) of the geometric mean ratio (Test/Reference) must be within 80.00% to 125.00% .[4][5] |
Experimental Protocols
A validated bioanalytical method is fundamental for the accurate quantification of tolterodine and its 5-hydroxymethyl metabolite in plasma samples.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely used and recommended method for the analysis of tolterodine and its metabolites in biological matrices due to its high sensitivity and specificity.[6][7][8][9]
Sample Preparation:
-
Protein Precipitation or Liquid-Liquid Extraction: Plasma samples are typically prepared by either precipitating proteins with a solvent like acetonitrile or by liquid-liquid extraction using an organic solvent such as methyl tert-butyl ether.[7]
-
Internal Standard: An appropriate internal standard (e.g., a deuterated analog of tolterodine or another suitable compound) is added to the plasma samples before extraction to correct for variability during sample processing and analysis.[6]
Chromatographic and Mass Spectrometric Conditions:
-
Chromatographic Column: A reverse-phase column, such as a C18 or a Phenyl-Hexyl column, is commonly used for separation.[7][10]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase.[7]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for tolterodine, 5-HMT, and the internal standard.
Method Validation:
The bioanalytical method must be fully validated according to regulatory guidelines, including assessments of:
-
Selectivity
-
Linearity and range
-
Accuracy and precision (both within- and between-run)
-
Recovery
-
Matrix effect
-
Stability under various conditions (freeze-thaw, bench-top, long-term storage)
Data Presentation: Comparative Bioequivalence Data
The following tables summarize typical pharmacokinetic data from bioequivalence studies comparing different tolterodine formulations.
Table 1: Comparison of Immediate-Release (IR) vs. Extended-Release (ER) Tolterodine Formulations
| Parameter | Tolterodine IR (2 mg BID) | Tolterodine ER (4 mg QD) | Geometric Mean Ratio (ER/IR) (90% CI) |
| AUC24ss (ng·h/mL) | 35.8 | 37.2 | 104% (92% - 117%) |
| Cmax,ss (ng/mL) | 4.9 | 3.7 | 75% (66% - 86%) |
| Cmin,ss (ng/mL) | 0.8 | 1.2 | 150% (129% - 174%) |
| Data presented are illustrative and based on findings from comparative studies.[1] |
Table 2: Example Bioequivalence Results for a Generic vs. Reference Extended-Release Tolterodine Formulation (4 mg)
| Parameter | Test Product (Generic) | Reference Product | Geometric Mean Ratio (Test/Reference) (90% CI) |
| AUC0-t (ng·h/mL) | 45.2 | 46.1 | 98.05% (92.55% - 103.87%) |
| Cmax (ng/mL) | 2.8 | 2.9 | 96.55% (89.13% - 104.62%) |
| Data presented are illustrative and based on typical results from bioequivalence studies. |
Visualizing the Bioequivalence Study Workflow
The following diagrams illustrate the typical workflow of a bioequivalence study and the metabolic pathway of tolterodine.
Bioequivalence Study Workflow
Tolterodine Metabolism Pathway
References
- 1. Multiple dose pharmacokinetics of a new once daily extended release tolterodine formulation versus immediate release tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Food does not influence the pharmacokinetics of a new extended release formulation of tolterodine for once daily treatment of patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. researchgate.net [researchgate.net]
- 6. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC–MS–MS Separation and Simultaneous Determination of Tolterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine in Human Plasma | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of rac 5-Hydroxymethyl Tolterodine-d14: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of rac 5-Hydroxymethyl Tolterodine-d14, a deuterated metabolite of tolterodine used in research.
Principal Investigator's Responsibility: It is crucial to adhere to all local, state, and federal regulations regarding chemical waste disposal. The following procedures are a general guideline and should be adapted to comply with your institution's specific protocols.
Hazard Assessment and Safety Information
Based on the available data for Tolterodine Tartrate, the primary hazards are:
-
Toxic if swallowed. [1]
-
Suspected of damaging fertility or the unborn child. [1]
-
Toxic to aquatic life with long lasting effects. [1]
Due to these hazards, this compound must be treated as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [2][3]
Quantitative Data Summary
| Chemical Name | This compound | Tolterodine Tartrate (for hazard reference) |
| Molecular Formula | C₂₂H₁₇D₁₄NO₂ | C₂₆H₃₇NO₇ |
| CAS Number | 1185071-13-9 | 124937-52-6 |
| Primary Hazards | Assumed to be similar to Tolterodine Tartrate | Toxic if swallowed, Suspected teratogen, Toxic to aquatic life[1] |
| Disposal Method | Hazardous Waste Collection | Hazardous Waste Collection[4] |
Experimental Protocol: Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before disposal to remove residual amounts of the chemical.
Materials:
-
Empty this compound container
-
Appropriate solvent (e.g., methanol or ethanol)
-
Waste container for solvent rinsate, properly labeled as hazardous waste
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure:
-
Initial Rinse: In a fume hood, rinse the empty container with a small amount of a suitable solvent.
-
Collect Rinsate: Pour the solvent rinsate into a designated hazardous waste container.
-
Repeat: Repeat the rinsing process two more times to ensure thorough decontamination.[3][5]
-
Dry Container: Allow the rinsed container to air dry completely in the fume hood.
-
Deface Label: Before disposing of the decontaminated container in the appropriate laboratory glass or solid waste bin, completely deface or remove the original chemical label to avoid confusion.[3]
Step-by-Step Disposal Plan for this compound
This workflow outlines the necessary steps for the proper disposal of this compound from the laboratory to its final disposal.
Logical Relationship of Disposal Principles
The proper disposal of any laboratory chemical, including this compound, is governed by a hierarchy of safety and regulatory principles.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
